IT1t dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(6,6-dimethyl-5H-imidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N'-dicyclohexylcarbamimidothioate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4S2.2ClH/c1-21(2)15-25-18(14-27-20(25)24-21)13-26-19(22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17;;/h14,16-17H,3-13,15H2,1-2H3,(H,22,23);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXJOXOIINQOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36Cl2N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IT1t Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT1t dihydrochloride is a potent and specific small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document provides a comprehensive overview of the mechanism of action of IT1t, detailing its molecular interactions, impact on receptor oligomerization, and downstream signaling consequences. This guide synthesizes key experimental findings, presents quantitative data in a structured format, and includes detailed experimental protocols and signaling pathway diagrams to facilitate further research and drug development efforts.
Core Mechanism of Action: Antagonism of the CXCR4 Receptor
This compound functions as a competitive antagonist of the CXCR4 receptor, effectively blocking the binding of its endogenous ligand, the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1α, SDF-1α).[1] This inhibition prevents the conformational changes in CXCR4 necessary for signal transduction, thereby blocking downstream cellular responses.
The primary mechanism involves the direct binding of IT1t to the CXCR4 receptor. Crystallographic studies have revealed that IT1t binds within the transmembrane domain of CXCR4, occupying the orthosteric binding pocket and sterically hindering the binding of CXCL12.[2][3] This interaction is characterized by high affinity and potency, as demonstrated by various in vitro assays.
Quantitative Potency of this compound
The inhibitory activity of IT1t has been quantified in several key functional assays. The following table summarizes the reported potency values.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| CXCL12/CXCR4 Interaction | IC50 | 2.1 nM | Jurkat cells | [1] |
| Calcium Flux Inhibition | IC50 | 23.1 nM | Not specified | [1] |
| [35S]GTPγS Binding Assay | Ki | 5.2 ± 0.1 x 10⁻⁹ M | Flp-In T-REx 293 cells expressing CXCR4–mEGFP | [4] |
| CXCL12-induced [35S]GTPγS Binding | EC50 (CXCL12) | 1.6 ± 0.2 x 10⁻⁹ M | Flp-In T-REx 293 cells expressing CXCR4–mEGFP | [4] |
Unique Mechanism: Disruption of CXCR4 Oligomerization
A distinguishing feature of IT1t's mechanism of action is its ability to disrupt the oligomeric structure of CXCR4.[4][5] CXCR4 is known to exist as monomers, dimers, and higher-order oligomers in the cell membrane, and this organization is thought to play a role in its signaling capabilities.[4][6]
Biochemical and biophysical studies have demonstrated that IT1t binding leads to a rapid and reversible destabilization of CXCR4 oligomers, promoting a monomeric state.[4] This effect is in contrast to another well-characterized CXCR4 antagonist, AMD3100, which does not affect the receptor's oligomerization state.[4][5] This unique property of IT1t suggests an additional layer to its inhibitory mechanism beyond simple competitive antagonism.
Interestingly, while IT1t promotes the monomerization of wild-type CXCR4, it has been shown to promote the dimerization of a constitutively active, signaling-defective mutant of CXCR4 (Asn119Lys).[4] This highlights the complex interplay between ligand binding and receptor organization.
Downstream Signaling Pathways Affected by this compound
By blocking the CXCL12/CXCR4 axis, this compound inhibits the activation of several downstream signaling pathways crucial for cell migration, proliferation, and survival. The primary signaling cascade initiated by CXCR4 activation involves G-protein coupling, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, as well as the activation of the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[7]
IT1t's antagonism of CXCR4 has been shown to inhibit Gαi2-protein signaling.[7] This leads to a reversal of the classical CXCR4 signaling cascade, hypothetically resulting in an increase in cAMP and a reduction in calcium mobilization, PI3K/Akt activation, and MAPK activation.[7]
Experimental Protocols
[35S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to CXCR4.
Protocol:
-
Prepare membrane fractions from cells expressing CXCR4.
-
Pre-incubate approximately 10 µg of membrane protein for 15 minutes at 30°C in assay buffer (20 mM HEPES, 5 mM MgCl₂, 160 mM NaCl, 0.05% bovine serum albumin, pH 7.5) containing the desired concentrations of IT1t.[4]
-
Initiate the reaction by adding an assay mix to achieve the following final concentrations: 50 nCi/tube [35S]GTPγS, 1 µM GDP, and 30 µg/ml saponin.[4]
-
To determine antagonist affinity, add an EC80 concentration of CXCL12 along with varying concentrations of IT1t.[4]
-
Incubate the reaction for 45 minutes at 30°C.[4]
-
Terminate the reaction by rapid filtration through UniFilter GF/C filter plates using a 96-well Filtermate cell harvester.[4]
-
Quantify the bound [35S]GTPγS using a scintillation counter.
Calcium Flux Assay
This assay measures the mobilization of intracellular calcium upon CXCR4 activation.
General Protocol:
-
Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 or Indo-1) according to the dye manufacturer's instructions.[7]
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Establish a baseline fluorescence reading using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Stimulate the cells with an appropriate concentration of CXCL12.
-
Monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
The inhibitory effect of IT1t is determined by the reduction in the CXCL12-induced fluorescence signal.
CXCR4 Oligomerization Assays
4.3.1. Fluorescence Intensity Fluctuation Spectrometry (e.g., SpIDA - Spatial Intensity Distribution Analysis): This biophysical technique can be used to quantify the oligomeric state of fluorescently tagged receptors in living cells.
General Methodology:
-
Express CXCR4 tagged with a fluorescent protein (e.g., mEGFP) in a suitable cell line.[4]
-
Treat the cells with this compound or a vehicle control for a specified period.
-
Acquire images of the cell membrane using a confocal microscope with photon-counting detectors.
-
Analyze the fluorescence intensity fluctuations to determine the brightness of fluorescent particles, which corresponds to the number of protomers in a complex (monomer, dimer, etc.).[4]
4.3.2. Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE): This biochemical method separates protein complexes in their native state, allowing for the visualization of different oligomeric forms.
General Methodology:
-
Treat CXCR4-expressing cells with this compound or a vehicle control.[4]
-
Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Separate the protein complexes by BN-PAGE.
-
Transfer the separated complexes to a membrane and perform a Western blot using an antibody against CXCR4 or its fluorescent tag.[4]
-
Visualize the bands corresponding to monomers, dimers, and higher-order oligomers.
Conclusion
This compound is a potent CXCR4 antagonist with a multifaceted mechanism of action. Beyond its role as a competitive inhibitor of CXCL12 binding, its ability to disrupt CXCR4 oligomerization distinguishes it from other antagonists and may contribute to its overall efficacy. The detailed understanding of its interaction with CXCR4 and its impact on downstream signaling pathways, as outlined in this guide, is crucial for the continued development of IT1t and other CXCR4-targeted therapeutics for a range of diseases, including cancer and HIV.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bu.edu [bu.edu]
- 3. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
IT1t Dihydrochloride: A Potent CXCR4 Antagonist Disrupting Receptor Dimerization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The C-X-C chemokine receptor type 4 (CXCR4), and its cognate ligand, stromal cell-derived factor-1α (SDF-1α/CXCL12), play a pivotal role in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis. Consequently, the CXCR4/CXCL12 axis has emerged as a critical therapeutic target. This technical guide provides a comprehensive overview of IT1t dihydrochloride, a potent and selective small-molecule antagonist of CXCR4. We delve into its unique mechanism of action, which involves the disruption of CXCR4 receptor dimerization, a key step in signal transduction. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to CXCR4 and its Role in Disease
CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding to its ligand CXCL12, initiates a cascade of intracellular signaling events.[1] These signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, regulate fundamental cellular processes such as chemotaxis, survival, and proliferation.[1][2][3] Dysregulation of the CXCR4/CXCL12 axis is implicated in a variety of diseases. In many forms of cancer, tumor cells overexpress CXCR4, which facilitates their metastasis to organs that secrete high levels of CXCL12, such as the bone marrow, lungs, and liver.[1] Furthermore, this axis is co-opted by the human immunodeficiency virus (HIV) for entry into host cells. Given its central role in these pathologies, the development of effective CXCR4 antagonists is a significant area of therapeutic research.
This compound: A Novel CXCR4 Antagonist
This compound is a small-molecule isothiourea derivative that has demonstrated high affinity and potent antagonism of the CXCR4 receptor.[4] Unlike many other CXCR4 antagonists, a key feature of IT1t's mechanism of action is its ability to selectively disrupt the dimerization and oligomerization of CXCR4 receptors.[4][5] This disruption of higher-order receptor structures is believed to be a critical factor in its potent inhibitory activity.
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been characterized through various in vitro assays. The following tables summarize key quantitative data from published studies, providing a comparative overview of its activity.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 2.1 nM | Inhibition of CXCL12/CXCR4 interaction | [6] |
| IC50 | 23.1 nM | Inhibition of CXCL12-induced calcium flux | [6] |
| IC50 | 2.6 x 10-8 M | Against an EC80 concentration of CXCL12 | [4] |
| Ki | 5.2 ± 0.1 x 10-9 M | Calculated from [35S]GTPγS binding assay | [4] |
Table 1: In Vitro Potency of this compound
| Compound | IC50 (CXCL12/CXCR4 Interaction) | Mechanism of Action | Reference |
| This compound | 2.1 nM | Disrupts CXCR4 dimerization | [4][6] |
| AMD3100 (Plerixafor) | 3.9 x 10-7 M | Does not significantly affect CXCR4 dimerization | [4] |
Table 2: Comparison of this compound with AMD3100
Mechanism of Action: Disruption of CXCR4 Dimerization
A distinguishing feature of IT1t is its ability to interfere with the oligomeric state of CXCR4. Studies have shown that CXCR4 exists as a dynamic equilibrium of monomers, dimers, and higher-order oligomers on the cell surface.[4] Receptor dimerization is considered a crucial step for efficient G protein coupling and subsequent signal transduction. IT1t has been demonstrated to rapidly and reversibly promote the monomerization of CXCR4, thereby inhibiting downstream signaling.[4][5] This is in contrast to other CXCR4 antagonists like AMD3100, which do not significantly alter the receptor's oligomeric state.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize CXCR4 antagonists like this compound.
CXCR4 Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the CXCR4 receptor by measuring its ability to compete with a labeled ligand.
Materials:
-
Cells expressing CXCR4 (e.g., Jurkat cells, HEK293 cells transfected with CXCR4)
-
Labeled ligand (e.g., [125I]-SDF-1α or a fluorescently labeled CXCL12)
-
Test compound (this compound)
-
Binding buffer (e.g., Tris-HCl with BSA and MgCl2)
-
Filtration apparatus and glass fiber filters
-
Scintillation counter or plate reader
Procedure:
-
Prepare a suspension of CXCR4-expressing cells in binding buffer.
-
In a multi-well plate, add a fixed concentration of the labeled ligand to each well.
-
Add serial dilutions of this compound or a control compound to the wells.
-
Add the cell suspension to each well and incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound ligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.
-
Measure the radioactivity or fluorescence of the filters using a scintillation counter or plate reader.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and determine the IC50 value.
SDF-1α Induced Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of a compound to inhibit the chemotactic response of cells towards an SDF-1α gradient.
Materials:
-
CXCR4-expressing migratory cells (e.g., cancer cell lines, lymphocytes)
-
Boyden chamber apparatus with a porous membrane (e.g., 8 µm pores)
-
Chemotaxis medium (e.g., serum-free RPMI with BSA)
-
Recombinant human SDF-1α/CXCL12
-
Test compound (this compound)
-
Cell staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Pre-treat the migratory cells with various concentrations of this compound for a specified duration (e.g., 30-60 minutes).
-
Add chemotaxis medium containing SDF-1α to the lower chamber of the Boyden apparatus.
-
Add the pre-treated cell suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 4-24 hours).
-
Remove the upper chamber and wipe the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane with crystal violet.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Calculate the percentage of migration inhibition compared to the untreated control.
Calcium Flux Assay
This assay measures the ability of a compound to block the transient increase in intracellular calcium concentration that occurs upon CXCR4 activation.
Materials:
-
CXCR4-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Recombinant human SDF-1α/CXCL12
-
Test compound (this compound)
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Load the CXCR4-expressing cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in assay buffer and add them to a multi-well plate.
-
Add various concentrations of this compound to the wells and incubate for a short period.
-
Measure the baseline fluorescence.
-
Add SDF-1α to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Calculate the inhibition of the calcium response in the presence of IT1t compared to the control.
In Vivo Studies: Zebrafish Xenograft Model
The anti-metastatic potential of IT1t has been investigated using a zebrafish xenograft model of triple-negative breast cancer.[7][8][9] In this model, human cancer cells are injected into transparent zebrafish embryos, allowing for real-time visualization of tumor cell migration and metastasis. Treatment with IT1t has been shown to significantly reduce the formation of early metastases in this model, highlighting its potential as an anti-cancer therapeutic.[7][8][9]
CXCR4 Signaling Pathways
The binding of CXCL12 to CXCR4 triggers a complex network of intracellular signaling pathways that are crucial for various cellular functions. IT1t, by antagonizing CXCR4, effectively blocks these downstream signaling events.
Conclusion
This compound represents a promising CXCR4 antagonist with a distinct mechanism of action involving the disruption of receptor dimerization. Its high potency in inhibiting CXCR4-mediated signaling and its demonstrated anti-metastatic effects in preclinical models underscore its therapeutic potential. This technical guide provides a foundational resource for researchers and drug developers interested in targeting the CXCR4/CXCL12 axis, offering key data, detailed experimental protocols, and visual aids to facilitate further investigation and development of this and other CXCR4-targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule IT1t impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule IT1t impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Development of Isothiourea Derivatives, Featuring the CXCR4 Antagonist IT1t
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, ranging from enzyme inhibition to receptor modulation. This technical guide provides a comprehensive overview of the discovery and development of isothiourea derivatives, with a central focus on the potent and selective C-X-C chemokine receptor type 4 (CXCR4) antagonist, IT1t. This document details the mechanism of action, pharmacological properties, and synthesis of IT1t, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to Isothiourea Derivatives
Isothiourea, a structural isomer of thiourea, possesses a unique chemical scaffold that has proven to be a valuable starting point for the development of pharmacologically active molecules. The presence of a sulfur atom and two nitrogen atoms allows for diverse chemical modifications, leading to compounds with a wide array of therapeutic applications. While some isothiourea derivatives have been investigated for their enzyme inhibitory activities against targets such as sirtuins, acetylcholinesterase, and tyrosinase, a significant breakthrough in this class of compounds came with the discovery of IT1t, a potent antagonist of the CXCR4 receptor.
IT1t: A Potent Isothiourea-Based CXCR4 Antagonist
IT1t is a small, drug-like isothiourea derivative that has demonstrated high potency and selectivity as a CXCR4 antagonist. It effectively inhibits the interaction between CXCR4 and its endogenous ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1). This interaction is a key signaling axis implicated in numerous physiological and pathological processes, including cancer metastasis, HIV-1 entry into host cells, and inflammatory responses.
Mechanism of Action
IT1t acts as a competitive antagonist at the CXCR4 receptor. The crystal structure of CXCR4 in complex with IT1t reveals that the small molecule binds to the minor pocket of the receptor. This binding prevents the conformational changes necessary for receptor activation by CXCL12, thereby blocking downstream signaling pathways. Specifically, the heteroatoms of the two isothiourea moieties of IT1t form salt bridges with residues Asp97 and Glu288 of CXCR4, while its cyclohexane rings engage in hydrophobic interactions.
Pharmacological Data
The pharmacological profile of IT1t has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data for IT1t and provide a comparison with other isothiourea derivatives investigated for different biological targets.
Table 1: Pharmacological Profile of IT1t (CXCR4 Antagonist)
| Parameter | Value | Assay System | Reference |
| IC50 (CXCL12/CXCR4 Interaction) | 2.1 nM | Not specified | [1] |
| 8.0 nM | Not specified | [2][3] | |
| IC50 (Calcium Flux Inhibition) | 23.1 nM | Not specified | [1] |
| Binding Affinity (pKi) | Not specified | NanoBRET competition-binding | [2] |
| In Vivo Efficacy | Reduction in metastatic tumor burden | Zebrafish xenograft model | [4] |
Table 2: Inhibitory Activity of Other Isothiourea Derivatives
| Compound/Derivative | Target Enzyme | IC50 / Ki | Reference |
| N(ε)-methyl-thiocarbamoyl-lysine | SIRT1/2/3 | Strong inhibitory warhead | [5] |
| N(ε)-carboxyethyl-thiocarbamoyl-lysine | SIRT5 | Strong inhibitory warhead | [5] |
| Indole-thiourea derivative 4b | Tyrosinase | IC50 = 5.9 ± 2.47 μM | [6] |
| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea (3) | Tyrosinase | Ki = 119.22 μM | [4] |
| 1-isobutyl-3-cyclohexylthiourea (1) | Acetylcholinesterase (AChE) | High IC50 (>100 µg/mL) | [7] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Acetylcholinesterase (AChE) | IC50 = 50 µg/mL | [7] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Butyrylcholinesterase (BChE) | IC50 = 60 µg/mL | [7] |
Signaling Pathways and Experimental Workflows
CXCL12/CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that regulate cell migration, proliferation, and survival. IT1t, by blocking this initial interaction, effectively inhibits these downstream pathways.
Experimental Workflow: CXCR4 Competitive Binding Assay
A common method to assess the binding affinity of compounds like IT1t to CXCR4 is a competitive binding assay. This workflow outlines the general steps involved.
Experimental Protocols
Synthesis of IT1t-Based Fluorescent Probes
The synthesis of fluorescent probes based on the IT1t scaffold provides valuable tools for studying CXCR4. A general two-step reaction is employed:
-
Isothiourea Formation: Commercially available 4,4-dimethyl-2-imidazolidinethione is reacted with dichloroacetone to form the isothiourea core structure.
-
Coupling Reaction: Separately, cyclohexyl isothiocyanate is reacted with a protected aminocyclohexane derivative. The resulting product is then coupled with the isothiourea core to yield the IT1t analog with a site for fluorophore conjugation.[2]
CXCR4 Competitive Binding Assay Protocol
This protocol is adapted from methodologies used to characterize CXCR4 antagonists.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Labeled CXCL12 (e.g., [125I]-SDF-1α or fluorescently-labeled CXCL12)
-
Unlabeled IT1t (or other test compounds)
-
96-well filter plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Harvest and wash the CXCR4-expressing cells with assay buffer. Resuspend the cells to a final concentration of 1 x 106 cells/mL.
-
In a 96-well filter plate, add 50 µL of cell suspension to each well.
-
Add 25 µL of varying concentrations of unlabeled IT1t (typically from 1 pM to 10 µM). For total binding wells, add 25 µL of assay buffer. For non-specific binding wells, add a high concentration of an unlabeled competitor (e.g., 1 µM AMD3100).
-
Add 25 µL of labeled CXCL12 at a final concentration equal to its Kd.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Wash the wells three times with cold assay buffer to remove unbound ligand.
-
Measure the radioactivity in each well using a scintillation counter or the fluorescence using a plate reader.
-
Calculate the specific binding and determine the IC50 value for IT1t by non-linear regression analysis.
Calcium Flux Assay Protocol
This assay measures the ability of a compound to inhibit CXCL12-induced intracellular calcium mobilization.
Materials:
-
CXCR4-expressing cells
-
Loading buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
CXCL12
-
IT1t (or other test compounds)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Plate CXCR4-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% (w/v) Pluronic F-127. Dilute this mixture in loading buffer to the final working concentration.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
During incubation, prepare a plate with varying concentrations of IT1t and a plate with a constant concentration of CXCL12 (typically at its EC80).
-
After incubation, place the cell plate in the fluorescence plate reader.
-
Add the IT1t solutions to the cell plate and incubate for 15-30 minutes.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add the CXCL12 solution to the wells and immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Analyze the data by calculating the peak fluorescence response and determine the IC50 value for IT1t's inhibition of the calcium flux.
Pharmacokinetics and In Vivo Efficacy of IT1t
While detailed pharmacokinetic data for IT1t in mammals is not extensively published, it has been described as having excellent bioavailability and in vivo activity.[2][3] In a zebrafish xenograft model of triple-negative breast cancer, IT1t was shown to reduce the formation of early metastases, demonstrating its potential as an anti-cancer agent.[4] Further studies in mammalian models are necessary to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile and to establish its therapeutic potential in a clinical setting.
Conclusion
Isothiourea derivatives, exemplified by the potent CXCR4 antagonist IT1t, represent a promising class of compounds for drug discovery. The detailed pharmacological data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this area. The high affinity and in vivo activity of IT1t underscore the potential of the isothiourea scaffold for the development of novel therapeutics targeting a range of diseases. Further investigation into the pharmacokinetics and efficacy of IT1t in mammalian models will be crucial for its translation into clinical applications.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel thiourea-based sirtuin inhibitory warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Modulatory Effect of IT1t Dihydrochloride on CXCR4 Oligomerization: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the selective disruption of C-X-C chemokine receptor type 4 (CXCR4) oligomerization by the small molecule antagonist, IT1t dihydrochloride. This document is intended for researchers, scientists, and drug development professionals investigating CXCR4 signaling and therapeutics.
Executive Summary
CXCR4, a G protein-coupled receptor (GPCR), plays a crucial role in immune responses, cancer progression, and viral infections, including HIV-1.[1][2][3] The receptor's function is intricately linked to its quaternary structure, existing as monomers, dimers, and higher-order oligomers in the cell membrane.[1][2][3][4] The small molecule isothiourea derivative, IT1t, has been identified as a potent CXCR4 antagonist that selectively and rapidly destabilizes this oligomeric structure, promoting a monomeric state.[1][2][3] This effect is notably distinct from other CXCR4 antagonists like AMD3100, which does not disrupt receptor oligomerization.[1][2][3] This guide will detail the experimental evidence, methodologies, and signaling implications of IT1t's unique mechanism of action.
Quantitative Data Summary
The following table summarizes the quantitative data on the interaction of IT1t and the comparative antagonist AMD3100 with the CXCR4 receptor.
| Compound | Parameter | Value | Assay Condition | Source |
| IT1t | IC50 | 2.1 nM | Inhibition of CXCL12/CXCR4 interaction | [5] |
| IC50 | 23.1 nM | Inhibition of calcium flux | [5] | |
| IC50 | 7 nM | Inhibition of X4-tropic HIV infection | [6] | |
| IC50 | 2.6 x 10⁻⁸ M | Antagonism of CXCL12-induced [³⁵S]GTPγS binding | [1] | |
| Ki | 5.2 ± 0.1 x 10⁻⁹ M | Binding affinity for CXCR4 | [1] | |
| AMD3100 | IC50 | 3.9 x 10⁻⁷ M | Antagonism of CXCL12-induced [³⁵S]GTPγS binding | [1] |
Signaling Pathways and Mechanism of Action
CXCR4 activation by its endogenous ligand, CXCL12, initiates a signaling cascade through G protein coupling, leading to various cellular responses, including migration and proliferation. The oligomeric state of CXCR4 is believed to be crucial for its signaling efficacy.
IT1t exerts its antagonistic effect by binding to the CXCR4 receptor and inducing a conformational change that destabilizes the dimer/oligomer interface. This promotes the dissociation of CXCR4 into monomers, thereby altering its signaling potential.
CXCR4 Signaling and IT1t's Disruptive Mechanism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of IT1t's effect on CXCR4 oligomerization.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
Objective: To biochemically assess the oligomeric state of CXCR4 in response to ligand treatment.
Methodology:
-
Cell Culture and Lysis: Flp-In T-REx 293 cells stably expressing CXCR4 tagged with monomeric enhanced green fluorescent protein (CXCR4-mEGFP) are cultured. Following treatment with IT1t or a vehicle control, cells are harvested and lysed in a non-denaturing buffer containing a mild detergent (e.g., digitonin).
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are loaded onto a native polyacrylamide gel. Electrophoresis is performed under non-denaturing conditions, preserving the native protein complexes.
-
Immunoblotting: Proteins are transferred to a PVDF membrane. The membrane is then probed with an anti-GFP antibody to specifically detect the CXCR4-mEGFP fusion protein.
-
Detection: The signal is detected using a chemiluminescence-based system, revealing bands corresponding to CXCR4 monomers, dimers, and higher-order oligomers. A shift in band intensity towards the monomeric form after IT1t treatment indicates disruption of oligomers.
Spatial Intensity Distribution Analysis (SpIDA)
Objective: To quantify the average oligomer size of CXCR4-mEGFP in living cells.
Methodology:
-
Cell Preparation: Cells expressing CXCR4-mEGFP are seeded on glass-bottom dishes suitable for confocal microscopy.
-
Image Acquisition: A series of images are acquired from defined regions of interest (ROIs) on the plasma membrane using a confocal microscope with photon-counting capabilities.
-
Fluorescence Fluctuation Analysis: The SpIDA algorithm analyzes the fluorescence intensity fluctuations within the ROIs. The analysis of the pixel-intensity histogram provides information on the average number of fluorescent particles and their quantal brightness (brightness of a single monomer).
-
Oligomer Size Calculation: By comparing the quantal brightness of CXCR4-mEGFP in the ROIs to the brightness of a known monomeric fluorescent protein, the average number of CXCR4 protomers per complex (i.e., the average oligomer size) is calculated.
[³⁵S]GTPγS Binding Assay
Objective: To measure the activation of G proteins by CXCR4, and its inhibition by antagonists.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing CXCR4.
-
Assay Reaction: The membranes are incubated with GDP, the agonist CXCL12, and varying concentrations of the antagonist (IT1t or AMD3100). The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Termination and Filtration: The reaction is stopped by rapid filtration through a glass fiber filter, which traps the [³⁵S]GTPγS bound to the G proteins associated with the membranes.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the antagonist concentration to determine the IC50 value, representing the concentration of antagonist required to inhibit 50% of the maximal G protein activation.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of experiments used to characterize the effect of IT1t on CXCR4 oligomerization.
Workflow for Investigating IT1t's Effect on CXCR4.
Conclusion
References
- 1. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand‐independent higher‐order multimerization of CXCR4, a G‐protein‐coupled chemokine receptor involved in targeted metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. portlandpress.com [portlandpress.com]
Structural Analysis of IT1t Dihydrochloride Binding to CXCR4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural and molecular interactions between the small molecule antagonist, IT1t dihydrochloride, and the C-X-C chemokine receptor type 4 (CXCR4). Understanding this interaction is pivotal for the development of therapeutics targeting a range of pathologies, including cancer metastasis and HIV-1 infection, where CXCR4 plays a critical role.[1][2] This document provides a comprehensive overview of the binding characteristics, experimental methodologies, and the consequential effects on CXCR4 signaling.
Quantitative Analysis of IT1t Binding to CXCR4
The binding of this compound to CXCR4 has been characterized by several quantitative parameters, establishing it as a potent antagonist. The data, summarized below, has been compiled from various experimental studies.
| Parameter | Value | Cell Line/System | Reference |
| Ki | 5.2 ± 0.1 nM | Flp-In T-REx 293 cells expressing CXCR4–mEGFP | [3] |
| IC50 | 2.1 nM | Inhibition of CXCL12/CXCR4 interaction | [4] |
| IC50 | 8.0 nM | Isothiourea CXCR4 receptor antagonists | [5][6] |
| IC50 | 23.1 nM | Inhibition of calcium flux | [4] |
| EC50 (CXCL12) | 1.6 ± 0.2 nM | [35S]GTPγS binding in Flp-In T-REx 293 cells expressing CXCR4–mEGFP | [3] |
Structural Basis of the IT1t-CXCR4 Interaction
Crystal structures of CXCR4 in complex with IT1t have provided atomic-level insights into their interaction.[1][7] IT1t, a small, drug-like isothiourea derivative, binds within a large and open binding cavity of CXCR4, located closer to the extracellular surface compared to other G protein-coupled receptors (GPCRs).[1][8]
The binding site for IT1t is primarily defined by residues from transmembrane helices I, II, III, and VII.[1] Notably, the isothiourea moieties of IT1t form critical salt bridges with key acidic residues in CXCR4, specifically Asp97 and Glu288.[5][6] The cyclohexane rings of IT1t engage in hydrophobic interactions with the receptor, with one of the rings pointing out of the GPCR channel.[5][6] This structural arrangement has been pivotal in the rational design of modified CXCR4 inhibitors.[5][6]
A significant finding from structural studies is that IT1t binding can disrupt the oligomeric state of CXCR4.[3][9] Evidence suggests that CXCR4 can exist as monomers, dimers, and higher-order oligomers in the cell membrane.[3][9] The binding of IT1t has been shown to rapidly and selectively destabilize these oligomers, a characteristic not shared by all CXCR4 antagonists like AMD3100.[3][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the key experimental protocols used to characterize the IT1t-CXCR4 interaction.
[35S]GTPγS Binding Assay
This assay is used to measure the activation of G proteins following receptor agonism and its inhibition by antagonists.
Workflow:
References
- 1. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational modeling and experimental validation of the EPI-X4/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of IT1t Dihydrochloride in Cancer Metastasis Research
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of IT1t dihydrochloride, a potent and specific small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). We will delve into its mechanism of action, its significant role in the inhibition of cancer metastasis, and the experimental evidence supporting its therapeutic potential. This document is designed to be a core resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction: The CXCR4/CXCL12 Axis and this compound
Cancer metastasis, the process by which cancer cells spread from the primary tumor to distant organs, is the leading cause of cancer-related mortality. A critical signaling pathway implicated in this process is the axis formed by the chemokine receptor CXCR4 and its ligand, CXCL12 (also known as SDF-1α). The CXCR4/CXCL12 axis is a key regulator of cell migration and homing in both normal physiological processes, such as immune cell trafficking and embryonic development, and in pathological conditions, including cancer progression.[1][2][3]
Overexpression of CXCR4 has been documented in over 20 different types of cancer, including breast, prostate, lung, and colorectal cancers, and is often correlated with increased tumor aggressiveness, metastasis, and poor patient prognosis.[2][4] The interaction between CXCL12, which is highly expressed in organs that are common sites of metastasis (e.g., bone marrow, lungs, liver), and CXCR4 on circulating tumor cells, guides these cells to distant sites, promoting their survival, proliferation, and colonization.[2][4]
This compound is a small, drug-like isothiourea derivative that has emerged as a potent and specific antagonist of CXCR4.[1][5] It functions by directly interfering with the binding of CXCL12 to CXCR4, thereby inhibiting the downstream signaling cascades that drive metastatic processes.[2][5] Its high potency and specificity make it an invaluable tool for cancer metastasis research and a promising candidate for therapeutic development.[4]
Mechanism of Action
IT1t exerts its anti-metastatic effects primarily through the competitive inhibition of the CXCR4 receptor. Its mechanism can be broken down into several key aspects:
-
Direct Antagonism of CXCR4: IT1t binds to the CXCR4 receptor, physically obstructing the docking of its ligand, CXCL12.[2][6] This direct competition prevents the conformational changes in the receptor necessary for signal transduction.
-
Disruption of CXCR4 Oligomerization: Unlike some other CXCR4 antagonists such as AMD3100 (Plerixafor), IT1t has been shown to selectively disrupt the dimeric and oligomeric structures of CXCR4 on the cell membrane.[7][8] The oligomerization state of CXCR4 is believed to be important for its signaling function, and IT1t's ability to promote receptor monomerization represents a distinct mechanistic feature.[7][8]
-
Inhibition of Downstream Signaling: By blocking CXCL12 binding and subsequent receptor activation, IT1t effectively shuts down the intracellular signaling pathways that promote metastasis. The CXCR4/CXCL12 axis typically activates G-protein-coupled signaling cascades that lead to:
-
Increased Cell Migration and Invasion: Activation of pathways involving Rac1 and matrix metalloproteinases (MMPs) that facilitate cell movement and degradation of the extracellular matrix.[4]
-
Enhanced Cell Survival and Proliferation: Engagement of pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways.
-
Angiogenesis: Promotion of new blood vessel formation, which is essential for tumor growth and dissemination.[2][4]
-
The following diagram illustrates the signaling pathway and the inhibitory action of IT1t.
Quantitative Data and Preclinical Evidence
The efficacy of IT1t has been demonstrated in multiple preclinical studies. The following tables summarize key quantitative data from the literature, highlighting its potency and anti-metastatic effects.
Table 1: In Vitro Potency of IT1t
| Parameter | Value | Cell/Assay System | Reference |
| IC₅₀ (CXCL12/CXCR4 Interaction) | 2.1 nM | Calcium flux assay | [5] |
| IC₅₀ (Calcium Flux Inhibition) | 23.1 nM | Calcium flux assay | [5] |
| IC₅₀ (CXCL12/CXCR4 Interaction) | 8.0 nM | Not specified | [9] |
| IC₅₀ (vs. CXCL12) | 0.198 nM | Not specified | [10] |
Table 2: Anti-Metastatic Effects in a Zebrafish Xenograft Model (Triple-Negative Breast Cancer)
| Treatment Group | Tumor Burden (Area, arbitrary units) at 2 dpi | Tumor Burden (Area, arbitrary units) at 4 dpi | Reference |
| Control (DMSO) | ~1.0 | ~1.5 | [1] |
| IT1t (20 µM) | ~0.5 | ~0.6 | [1] |
Note: dpi = days post-injection. Values are estimated from published graphs.
These data underscore the potent ability of IT1t to inhibit CXCR4 signaling at nanomolar concentrations and translate this inhibition into a significant reduction of metastatic tumor burden in a relevant in vivo model.[1][5] Notably, the effective concentrations of IT1t did not significantly impact cell viability or metabolic activity, suggesting that its primary effect is on metastasis rather than general cytotoxicity.[1]
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides a detailed protocol for a key experimental model used to evaluate the anti-metastatic potential of IT1t.
Protocol 1: Zebrafish Xenograft Model for Early Metastasis Analysis
This protocol is adapted from studies investigating the effect of IT1t on triple-negative breast cancer (TNBC) cell metastasis.[1][6]
Objective: To assess the effect of IT1t on the formation of early micrometastases in vivo.
Materials:
-
Human triple-negative breast cancer cell line (e.g., MDA-MB-231)
-
This compound (e.g., from Calbiochem)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
WST-1 tetrazolium salt for viability assay
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))
-
Microinjection apparatus
-
Fluorescence stereomicroscope
Methodology:
-
Cell Culture and Treatment:
-
Culture MDA-MB-231 cells under standard conditions.
-
Treat cells with IT1t (e.g., 20 µM) or vehicle control (DMSO) in the cell culture medium for 24 hours prior to injection.
-
(Optional) Assess cell viability and metabolic activity after treatment using a standard assay (e.g., WST-1) to confirm lack of cytotoxicity at the working concentration.[1]
-
-
Cell Preparation for Injection:
-
Harvest the pre-treated cells using trypsin.
-
Wash the cells with PBS and resuspend them in a suitable injection buffer at a concentration of approximately 200-400 cells per 2 nL.
-
Label cells with a fluorescent dye (e.g., DiI) for visualization if they are not stably expressing a fluorescent protein.
-
-
Zebrafish Embryo Xenotransplantation:
-
Use zebrafish embryos at 2 days post-fertilization (dpf).
-
Anesthetize the embryos.
-
Using a microinjector, inject approximately 2 nL of the cell suspension (200-400 cells) directly into the circulation via the Duct of Cuvier or posterior cardinal vein.
-
-
In Vivo Imaging and Quantification:
-
Maintain the injected embryos in standard embryo medium at 34°C.
-
At specified time points, typically 2 and 4 days post-injection (dpi), anesthetize the embryos for imaging.
-
Use a fluorescence stereomicroscope to visualize the fluorescently labeled tumor cells.
-
Quantify metastatic burden by measuring the total area of fluorescent tumor cell clusters in a defined region, such as the caudal hematopoietic tissue (CHT) in the tail fin.[1]
-
-
Data Analysis:
-
Compare the quantified tumor burden between the IT1t-treated group and the control group using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).
-
The following diagram illustrates the experimental workflow.
References
- 1. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule IT1t impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IT1t Dihydrochloride in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT1t dihydrochloride is a potent and selective small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4)[1]. The CXCR4 receptor, upon activation by its endogenous ligand CXCL12 (also known as Stromal Cell-Derived Factor-1α, SDF-1α), triggers a signaling cascade that results in the mobilization of intracellular calcium. This process is a key event in numerous physiological and pathological processes, including immune responses, cancer metastasis, and HIV-1 entry into host cells. Consequently, the inhibition of CXCL12-induced calcium flux is a critical functional readout for the characterization of CXCR4 antagonists.
These application notes provide a detailed protocol for utilizing this compound in a calcium mobilization assay to determine its inhibitory activity on the CXCR4 signaling pathway. The protocol is designed for a fluorescence-based assay format, which is a common and robust method for monitoring changes in intracellular calcium concentrations.
Mechanism of Action
CXCR4 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit. The binding of CXCL12 to CXCR4 induces a conformational change in the receptor, leading to the activation of the G protein. The activated Gαi subunit inhibits adenylyl cyclase, while the dissociated Gβγ subunits activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. This rapid increase in intracellular calcium concentration can be detected by calcium-sensitive fluorescent dyes.
This compound acts as a competitive antagonist at the CXCR4 receptor, preventing the binding of CXCL12 and thereby inhibiting the entire downstream signaling cascade, including the mobilization of intracellular calcium[1].
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and representative data from a calcium mobilization assay.
Table 1: Potency of this compound
| Parameter | Value | Reference |
| IC50 (CXCL12/CXCR4 Interaction) | 2.1 nM | [1] |
| IC50 (CXCL12-induced Calcium Flux) | 23.1 nM | [1] |
Table 2: Example Dose-Response Data for this compound in a Calcium Mobilization Assay
| IT1t Concentration (nM) | % Inhibition of CXCL12-induced Calcium Flux |
| 0.1 | 5 |
| 1 | 15 |
| 10 | 45 |
| 25 | 70 |
| 50 | 85 |
| 100 | 95 |
| 1000 | 98 |
Signaling Pathway Diagram
Caption: Signaling pathway of CXCL12-induced calcium mobilization and its inhibition by this compound.
Experimental Protocol: Calcium Mobilization Assay
This protocol is designed for a 96-well plate format using a fluorescence plate reader.
Materials and Reagents:
-
Cells: A cell line endogenously expressing or stably transfected with human CXCR4 (e.g., U87.CD4.CXCR4, Jurkat, or other lymphocytic/monocytic cell lines).
-
This compound: Prepare a stock solution in a suitable solvent (e.g., water or DMSO) and make serial dilutions in assay buffer.
-
CXCL12 (SDF-1α): Recombinant human CXCL12.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM, Fluo-8 AM, or Cal-520 AM.
-
Pluronic F-127: To aid in dye loading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): An anion-exchange transport inhibitor that can reduce dye leakage from the cells.
-
Positive Control: Ionomycin or another calcium ionophore.
-
Negative Control: Assay buffer or a vehicle control.
-
Black, clear-bottom 96-well plates.
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the CXCR4-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2 x 10⁴ to 5 x 10⁴ cells per well).
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, a typical concentration is 2-5 µM in assay buffer. Add Pluronic F-127 (e.g., 0.02% final concentration) to facilitate dye solubilization. If using probenecid, add it to the loading solution (e.g., 2.5 mM).
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentration.
-
Add 100 µL of the IT1t dilutions to the respective wells. For control wells, add 100 µL of assay buffer (for agonist control) or vehicle control.
-
Incubate the plate for 10-30 minutes at room temperature or 37°C, protected from light.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare a solution of CXCL12 in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀), typically in the low nanomolar range. The optimal concentration should be determined empirically.
-
Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds) for a total of 120-180 seconds.
-
Initiate the reading and establish a stable baseline fluorescence for 15-20 seconds.
-
Using the instrument's automated injection system, add a defined volume of the CXCL12 solution to each well.
-
Continue recording the fluorescence signal for the remainder of the measurement period.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after agonist addition to the baseline fluorescence (F/F₀) or as the change in fluorescence (F - F₀).
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Response with IT1t - Basal) / (Response with CXCL12 alone - Basal)] x 100
-
Plot the percent inhibition against the logarithm of the IT1t concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the calcium mobilization assay to evaluate this compound.
References
Application Notes and Protocols for IT1t Dihydrochloride in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT1t dihydrochloride is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] CXCR4, upon binding its cognate ligand CXCL12 (stromal cell-derived factor-1α, SDF-1α), plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[3][4] The CXCL12/CXCR4 signaling axis is a key mediator of cell migration and invasion in numerous cancer types, making it an attractive target for therapeutic intervention.[3][5] this compound exerts its inhibitory effect by disrupting the oligomerization of CXCR4, a process important for its signaling function.[4][6] These application notes provide detailed protocols for utilizing this compound in two common cell migration assays: the Transwell assay and the scratch (wound healing) assay.
Mechanism of Action
This compound is a competitive antagonist of CXCL12 binding to CXCR4.[2] Structural studies have shown that IT1t binds to the transmembrane domain of CXCR4, thereby preventing the conformational changes required for receptor activation and downstream signaling.[7] A key aspect of its mechanism is the rapid destabilization of CXCR4 dimers and higher-order oligomers.[4][6] This disruption of receptor organization interferes with the efficient coupling to intracellular signaling pathways.
The binding of CXCL12 to CXCR4 typically activates G-protein-dependent signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are central to cell migration.[3] By blocking the initial ligand-receptor interaction and disrupting receptor oligomerization, this compound effectively inhibits these downstream signaling events, leading to a reduction in chemotaxis and cell motility.
Data Presentation
The inhibitory potency of this compound has been quantified in various functional assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Assay Type | Cell Line/System | IC50 Value | Reference |
| CXCL12/CXCR4 Interaction | - | 2.1 nM | [1][2] |
| Calcium Flux Inhibition | - | 23.1 nM | [2] |
| [³⁵S]GTPγS Binding | Flp-In T-REx 293 cells expressing CXCR4–mEGFP | 26 nM | [6] |
| HIV-1 (X4) Inhibition | MT-4 cells | 14.2 nM | [1][2] |
| HIV-1 (X4) Inhibition | PBMCs | 19 nM | [1][2] |
Experimental Protocols
Transwell Migration Assay
The Transwell assay, or Boyden chamber assay, is a widely used method to assess the chemotactic response of cells to a chemoattractant.[8] In this setup, cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane, and the chemoattractant is placed in the lower chamber. The migration of cells through the pores is quantified to determine the effect of inhibitory compounds like this compound.
Materials:
-
24-well Transwell inserts (e.g., 8.0 µm pore size, polycarbonate membrane)
-
24-well tissue culture plates
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human CXCL12/SDF-1α
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting solution (e.g., Trypan Blue)
-
Fixation and staining reagents (e.g., methanol, crystal violet)
-
Cotton swabs
Protocol:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, serum-starve the cells by replacing the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium. This enhances the migratory response to the chemoattractant.
-
On the day of the assay, harvest the cells using trypsin (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Wash the cells with serum-free medium and resuspend them at a concentration of 1 x 10⁶ cells/mL in serum-free medium.
-
-
Assay Setup:
-
Prepare the chemoattractant solution by diluting CXCL12 in serum-free medium to a final concentration of 10-100 ng/mL. The optimal concentration should be determined empirically for each cell line.
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate. For a negative control, add 600 µL of serum-free medium without CXCL12.
-
Prepare the cell suspension with this compound. Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 30-60 minutes at 37°C. A vehicle control (e.g., DMSO or PBS) should be included.
-
Carefully place the Transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the cell suspension (containing IT1t or vehicle) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-24 hours. The incubation time will vary depending on the cell type and should be optimized.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the migrated cells by immersing the insert in a 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the stained cells using a microscope.
-
To quantify migration, count the number of migrated cells in several random fields of view for each insert. Alternatively, the crystal violet stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Scratch (Wound Healing) Assay
The scratch assay is a straightforward method to study collective cell migration in vitro. A "scratch" or cell-free gap is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.[9]
Materials:
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a dedicated scratch tool
-
Cell culture medium
-
This compound
-
PBS
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, gently create a scratch in the center of the well using a sterile 200 µL pipette tip. Apply firm, consistent pressure to ensure a clean, cell-free gap.
-
Wash the wells gently with PBS to remove any detached cells.
-
-
Treatment with this compound:
-
Replace the PBS with fresh culture medium containing the desired concentrations of this compound (e.g., 10 nM to 10 µM). A vehicle control should be included.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture the first image of the scratch (time 0). It is crucial to have reference points to ensure that the same field of view is imaged at each time point.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the scratch at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control well is nearly closed.[10]
-
-
Data Analysis:
-
The rate of cell migration can be quantified by measuring the area or the width of the scratch at each time point.
-
Image analysis software (e.g., ImageJ) can be used to measure the cell-free area.
-
The percentage of wound closure can be calculated using the following formula: % Wound Closure = [ (Area at T₀ - Area at Tₓ) / Area at T₀ ] x 100 where T₀ is the initial time point and Tₓ is the subsequent time point.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in inhibiting cell migration.
Caption: Experimental workflow for the Transwell cell migration assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule IT1t impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors induce CXCR4 mRNA but antagonize CXCR4 migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
Application of IT1t Dihydrochloride in Zebrafish Xenograft Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing IT1t dihydrochloride in zebrafish xenograft models to study cancer metastasis and evaluate novel therapeutic strategies. The information is compiled from peer-reviewed research and is intended to guide researchers in designing and executing robust experiments.
Introduction
The zebrafish (Danio rerio) xenograft model has emerged as a powerful in vivo platform for cancer research, offering advantages such as rapid tumor development, optical transparency for real-time imaging, and the ability to conduct medium to high-throughput screens. A key application of this model is the investigation of signaling pathways that drive cancer cell migration and metastasis. One such critical pathway is the CXCR4-CXCL12 axis, which is implicated in the metastasis of numerous cancers, including triple-negative breast cancer (TNBC)[1][2].
This compound is a potent and specific small-molecule antagonist of the CXCR4 receptor[1][3]. It functions as an orthosteric competitor of the natural ligand, CXCL12, thereby inhibiting downstream signaling that promotes cell migration[1]. Research has demonstrated that IT1t can effectively impair the formation of early micrometastases in zebrafish xenograft models of TNBC by blocking the interaction between human CXCR4 on cancer cells and the conserved zebrafish CXCL12 ligands[1][2][4]. This cross-species signaling activity underscores the utility of the zebrafish model for studying human cancer biology[1][4].
Mechanism of Action: The CXCR4-CXCL12 Axis
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, C-X-C motif chemokine 12 (CXCL12), play a crucial role in cell trafficking during both normal physiological processes and pathological conditions like cancer metastasis[1][2]. The binding of CXCL12 to CXCR4 activates intracellular signaling cascades that promote cell migration, proliferation, and survival. In the context of cancer, tumor cells expressing high levels of CXCR4 can "hijack" this signaling axis to metastasize to distant organs that have high concentrations of CXCL12[1].
This compound acts as a competitive antagonist at the CXCR4 receptor, preventing CXCL12 from binding and initiating these downstream signaling events. This inhibition of the CXCR4-CXCL12 axis has been shown to reduce the metastatic potential of cancer cells[1][3].
Quantitative Data Summary
The following tables summarize the quantitative data from a study by Tulotta et al. (2016), which investigated the effect of IT1t on triple-negative breast cancer (TNBC) cell line MDA-MB-231-B in a zebrafish xenograft model[1].
Table 1: Effect of IT1t on TNBC Cell Viability and Metabolic Activity
| Treatment | Concentration | Live Cells (%) | Metabolic Activity |
| DMSO (Control) | - | 97% | Not significantly affected |
| IT1t | 20 µM | 92% | Not significantly affected |
Data indicates that at the effective concentration, IT1t does not significantly impact cell survival or proliferation, suggesting its anti-metastatic effects are not due to cytotoxicity.[1]
Table 2: Effect of IT1t Pre-treatment on TNBC Micrometastasis in Zebrafish Xenografts
| Treatment | Time Post-Injection | Reduction in Tumor Burden at Secondary Site |
| IT1t (20 µM) | 2 days | Significant reduction compared to control |
| IT1t (20 µM) | 4 days | Significant reduction compared to control |
This data demonstrates the efficacy of IT1t in reducing the formation of early metastatic lesions in vivo.[1]
Experimental Protocols
The following protocols are based on the methodologies described by Tulotta et al. (2016) and general zebrafish xenograft procedures[1][5][6][7].
Protocol 1: In Vitro Treatment of Cancer Cells with IT1t
Objective: To prepare cancer cells with inhibited CXCR4 signaling prior to implantation into zebrafish embryos.
Materials:
-
Triple-negative breast cancer cell line (e.g., MDA-MB-231-B)
-
Standard cell culture medium (e.g., DMEM with 10% FCS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counter
Procedure:
-
Culture MDA-MB-231-B cells to 50-90% confluency in a 10 cm plate.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells by adding IT1t to the culture medium to a final concentration of 20 µM. For the control group, add an equivalent volume of DMSO.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
After incubation, wash the cells twice with PBS.
-
Detach the cells using Trypsin-EDTA and neutralize with culture medium.
-
Pellet the cells by centrifugation (e.g., 180 x g for 3 minutes) and resuspend in PBS.
-
Perform a cell viability assay (e.g., Trypan Blue exclusion) to confirm that IT1t treatment did not cause significant cell death.
-
Count the cells and resuspend them in an appropriate injection buffer (e.g., 2% PVP in PBS) to a final concentration of 3-10 x 10^7 cells/ml[5]. Keep the cell suspension on ice.
Protocol 2: Zebrafish Xenograft Implantation
Objective: To implant IT1t-treated or control cancer cells into zebrafish embryos.
Materials:
-
Fertilized zebrafish embryos (e.g., 48 hours post-fertilization)
-
Tricaine solution (anesthetic)
-
Microinjection setup (fluorescence stereomicroscope, micromanipulator, microinjector)
-
Glass capillary needles
-
Agarose injection plate
Procedure:
-
Anesthetize 48 hpf zebrafish embryos using Tricaine solution.
-
Align the embryos on an agarose injection plate.
-
Load a glass capillary needle with the prepared cell suspension (from Protocol 1).
-
Inject approximately 4 nl of the cell suspension (120-400 cells) into the pericardial space of each embryo[5].
-
After injection, transfer the embryos to a petri dish with fresh E3 medium and incubate at a compromised temperature that supports both zebrafish development and tumor cell growth (e.g., 34°C)[6].
Protocol 3: Imaging and Quantification of Metastasis
Objective: To visualize and quantify the extent of tumor cell dissemination.
Materials:
-
Fluorescence stereomicroscope or confocal microscope
-
Anesthetized zebrafish xenografts (from Protocol 2)
-
Imaging software with quantification capabilities
Procedure:
-
At 1-day post-injection (dpi), screen the embryos for successful engraftment and overall health. Discard any unhealthy or improperly injected embryos.
-
At 2 dpi and 4 dpi, anesthetize the embryos and mount them for imaging.
-
Acquire fluorescent images of the entire embryo, focusing on both the primary tumor site (pericardial space) and potential metastatic sites in the caudal hematopoietic tissue.
-
Quantify the tumor burden at the secondary (metastatic) site. This can be done by measuring the fluorescent area or counting the number of disseminated cells using imaging software.
-
Compare the metastatic burden between the IT1t-treated group and the control group to determine the effect of CXCR4 inhibition.
Conclusion
The zebrafish xenograft model, in combination with targeted inhibitors like this compound, provides a valuable platform for dissecting the molecular mechanisms of cancer metastasis and for the preclinical evaluation of anti-cancer drugs. The protocols and data presented here offer a framework for researchers to investigate the role of the CXCR4-CXCL12 signaling axis and to explore the therapeutic potential of its inhibition. The conserved nature of this signaling pathway between humans and zebrafish makes this model particularly relevant for translational cancer research[1][4].
References
- 1. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule IT1t impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule IT1t impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Zebrafish Larval Xenografts and Tumor Behavior Analysis [jove.com]
- 7. doaj.org [doaj.org]
Application Notes and Protocols for IT1t Dihydrochloride in Chemotaxis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT1t dihydrochloride is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] The interaction between CXCR4 and its unique chemokine ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), plays a crucial role in various physiological and pathological processes, including immune cell trafficking, cancer metastasis, and HIV-1 entry.[1][2][3] Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental cellular process orchestrated by the CXCR4/CXCL12 signaling axis. This compound serves as a valuable tool for studying the mechanisms of chemotaxis by specifically blocking this interaction. These application notes provide detailed protocols for utilizing this compound to investigate chemotaxis and the associated signaling pathways.
Mechanism of Action
This compound is a competitive inhibitor of the CXCL12/CXCR4 interaction.[1] It binds to the CXCR4 receptor, preventing the binding of CXCL12 and subsequent downstream signaling events. This inhibition blocks the G-protein-dependent signaling cascade that leads to cellular responses such as calcium mobilization and, critically for chemotaxis, the activation of Rho family GTPases (RhoA, Rac1, and Cdc42). These small GTPases are master regulators of the actin cytoskeleton rearrangements necessary for cell polarization and migration.
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (CXCL12/CXCR4 Interaction) | 2.1 nM | Recombinant | [1][2] |
| IC₅₀ (CXCL12-induced Calcium Flux) | 23.1 nM | [1][2] | |
| IC₅₀ (CXCL12-driven β-galactosidase activity) | 0.198 nM | Mammalian cells | [4] |
| IC₅₀ (HIV-1 Inhibition) | 8.0 nM | TZM-bl cells | [5] |
Signaling Pathway
The binding of CXCL12 to CXCR4 initiates a signaling cascade that is crucial for chemotaxis. This process involves the activation of heterotrimeric G-proteins, leading to the activation of downstream effectors. A key pathway in cell migration involves the activation of Rho family GTPases, which control the dynamic reorganization of the actin cytoskeleton. This compound, by blocking the initial ligand-receptor interaction, prevents the activation of this entire downstream cascade.
CXCR4 signaling cascade leading to chemotaxis and its inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Chemotaxis (Boyden Chamber/Transwell Assay)
This protocol describes the inhibition of CXCL12-induced cell migration using this compound in a transwell assay. This assay is suitable for both adherent and suspension cells (e.g., Jurkat cells, cancer cell lines).
Materials:
-
This compound
-
Recombinant human CXCL12
-
Cells expressing CXCR4 (e.g., Jurkat T-cells, MDA-MB-231 breast cancer cells)
-
Transwell inserts (e.g., 6.5 mm diameter with 5 or 8 µm pores) and 24-well plates
-
Serum-free cell culture medium
-
DMSO (for dissolving this compound)
-
Staining solution (e.g., Crystal Violet or a fluorescent dye like DAPI)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium. This enhances the chemotactic response.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Preparation of Chemoattractant and Inhibitor:
-
Prepare a stock solution of this compound in DMSO. Further dilute in serum-free medium to desired concentrations (e.g., a range from 1 nM to 1 µM).
-
Prepare a solution of CXCL12 in serum-free medium at a concentration known to induce chemotaxis in your cell line (e.g., 10-100 ng/mL).
-
-
Assay Setup:
-
Add 600 µL of the CXCL12 solution to the lower chambers of the 24-well plate. For a negative control, add 600 µL of serum-free medium without CXCL12.
-
Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (containing 1 x 10⁵ cells) to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for your cell type (typically 2-24 hours).
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by incubating the insert in methanol for 10 minutes.
-
Stain the migrated cells with Crystal Violet solution for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Visualize and count the migrated cells in several random fields of view under a microscope.
-
Alternatively, for fluorescently labeled cells, migrated cells can be quantified using a plate reader.
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
The percentage of migration inhibition can be calculated using the following formula: % Inhibition = [1 - (Number of migrated cells with inhibitor / Number of migrated cells without inhibitor)] x 100
Workflow for the transwell chemotaxis assay.
Protocol 2: Rho Family GTPase Activation Assay (Pull-down Assay)
This protocol outlines a method to determine the effect of this compound on the activation of RhoA, Rac1, and Cdc42. This assay is based on the principle that active, GTP-bound Rho GTPases bind specifically to their downstream effectors.
Materials:
-
This compound
-
Recombinant human CXCL12
-
Cells expressing CXCR4
-
RhoA/Rac1/Cdc42 Activation Assay Kit (containing GST-fusion proteins of effector binding domains coupled to beads, e.g., Rhotekin-RBD for RhoA and PAK-PBD for Rac1/Cdc42)
-
Lysis buffer (provided in the kit or a suitable alternative)
-
Protease inhibitors
-
Antibodies specific for RhoA, Rac1, and Cdc42
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat cells with the desired concentration of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for a short period (e.g., 2-5 minutes) to induce Rho GTPase activation. A non-stimulated control should also be included.
-
-
Cell Lysis:
-
Immediately after stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells on ice using the provided lysis buffer supplemented with protease inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-down of Active GTPases:
-
Take an aliquot of the supernatant for determining the total amount of each Rho GTPase (input control).
-
Incubate the remaining lysate with the effector-coupled beads (e.g., Rhotekin-RBD beads for RhoA) for 1 hour at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins (from the pull-down) and the input controls by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for RhoA, Rac1, or Cdc42.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Data Analysis:
-
The amount of active (GTP-bound) Rho GTPase is determined by the intensity of the band in the pull-down lane.
-
The total amount of the Rho GTPase is represented by the band in the input lane.
-
Compare the levels of active GTPases in the CXCL12-stimulated cells with and without this compound treatment to determine the inhibitory effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Experimental Use of IT1t Dihydrochloride in HIV Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The entry of HIV-1 into host cells is a critical first step in its replication cycle and presents a key target for antiretroviral therapy. For T-tropic (X4) strains of HIV-1, the C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor, serves as an essential co-receptor along with the primary CD4 receptor for viral entry. IT1t dihydrochloride, a potent and selective small-molecule antagonist of CXCR4, has emerged as a valuable tool for studying and inhibiting HIV-1 replication.[1][2] These application notes provide a comprehensive overview of the experimental use of this compound in HIV-1 replication assays, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its evaluation.
Mechanism of Action
This compound functions as a competitive antagonist of the CXCR4 receptor.[1] The HIV-1 envelope glycoprotein, gp120, must bind to both the CD4 receptor and the CXCR4 co-receptor on the surface of a target T-cell to initiate membrane fusion and subsequent viral entry. By binding to CXCR4, this compound effectively blocks the interaction between gp120 and the co-receptor, thereby preventing the conformational changes required for viral fusion and entry into the host cell. This mechanism of action makes this compound a potent inhibitor of X4-tropic HIV-1 strains.[3]
Data Presentation
The inhibitory activity of IT1t and related isothiourea derivatives against HIV-1 has been quantified in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound in Functional Assays
| Assay Type | Parameter | Value | Reference |
| CXCR4 Binding Assay | IC50 (CXCL12/CXCR4 interaction) | 2.1 nM | [1] |
| Calcium Flux Assay | IC50 | 23.1 nM | [1] |
| Anti-HIV-1 Activity (X4-tropic) | IC50 | 7 nM | [3] |
Table 2: Anti-HIV-1 Activity of a Structurally Related Isothiourea Derivative (CX6)
| Assay Type | Parameter | Value | Reference |
| HIV-1 Fusion Assay (X4-tropic) | IC50 | 1.9 µM | |
| Anti-HIV-1 Activity (X4-tropic) | IC50 | 1.5 µM |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-HIV-1 activity of this compound are provided below.
Protocol 1: HIV-1 p24 Antigen Capture ELISA for Quantifying Viral Replication
This protocol measures the amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures, which is a direct indicator of viral replication.
Materials:
-
This compound stock solution (in DMSO or appropriate solvent)
-
T-tropic HIV-1 strain (e.g., NL4-3)
-
CXCR4-expressing target cells (e.g., MT-4 cells, activated Peripheral Blood Mononuclear Cells - PBMCs)
-
Complete cell culture medium
-
HIV-1 p24 Antigen Capture ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed the target cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of each dilution to the respective wells. Include a "no drug" control (vehicle only).
-
Viral Infection: Add 50 µL of the T-tropic HIV-1 strain at a predetermined multiplicity of infection (MOI) to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well.
-
p24 ELISA: Perform the p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of p24 in each well using a standard curve. Calculate the 50% effective concentration (EC50) of this compound by plotting the percentage of p24 inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Reverse Transcriptase (RT) Activity Assay
This assay quantifies the activity of the HIV-1 reverse transcriptase enzyme in the culture supernatant, another marker for viral replication.
Materials:
-
This compound stock solution
-
T-tropic HIV-1 strain
-
CXCR4-expressing target cells
-
Complete cell culture medium
-
Reverse Transcriptase Activity Assay kit (colorimetric or radioactive)
-
96-well cell culture plates
-
Microplate reader or scintillation counter
Procedure:
-
Follow steps 1-5 of Protocol 1 to set up the infection and collect the supernatant.
-
RT Assay: Perform the reverse transcriptase activity assay on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Measure the RT activity (absorbance or radioactive counts). Calculate the EC50 of this compound as described in Protocol 1.
Protocol 3: Cell Viability/Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compound to ensure that the observed inhibition of HIV-1 replication is not due to cell death.
Materials:
-
This compound stock solution
-
Target cells (same as used in the replication assays)
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed the target cells in a 96-well plate at the same density as in the replication assays.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a "no drug" control.
-
Incubation: Incubate the plate for the same duration as the replication assay (e.g., 7 days).
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence. Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration. The selectivity index (SI) can be calculated as CC50/EC50.
Visualizations
Signaling Pathway
Caption: HIV-1 Entry and Inhibition by IT1t.
Experimental Workflow
Caption: Workflow for HIV-1 Replication Assays.
References
IT1t Dihydrochloride: A Potent Tool for Probing CXCR4 Receptor Function and Drug Screening
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
IT1t dihydrochloride is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] CXCR4, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, cancer metastasis, and as a coreceptor for T-tropic HIV-1 viral entry.[3][4] The ability of this compound to specifically block the interaction between CXCR4 and its endogenous ligand, CXCL12 (also known as SDF-1α), makes it an invaluable tool for studying CXCR4-mediated signaling and for the screening and development of novel therapeutic agents targeting this receptor.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in GPCR screening and functional assays.
Mechanism of Action
IT1t is an isothiourea derivative that acts as a competitive antagonist at the CXCR4 receptor.[3][5] It binds to the orthosteric site of CXCR4, thereby preventing the binding of the natural ligand CXCL12 and subsequent receptor activation.[6] This blockade inhibits downstream signaling pathways, including G protein activation and β-arrestin recruitment. Furthermore, studies have shown that IT1t can disrupt CXCR4 dimerization and oligomerization, which may be important for its signaling functions.[7][8][9] Interestingly, on a constitutively active mutant of CXCR4 (N119A), IT1t has been shown to act as an inverse agonist, reducing the basal signaling activity of the receptor.[10]
Quantitative Data Summary
The following table summarizes the reported in vitro activities of this compound across various functional assays.
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference(s) |
| Binding Assays | ||||
| Competitive Binding | Human CXCR4 | IC50 | 8.0 | [2][11] |
| Rat CXCR4 | IC50 | 11.0 | [2] | |
| CXCL12/CXCR4 Interaction | IC50 | 2.1 | [3][4] | |
| 12G5 Antibody Competition | IC50 | 29.65 | [9] | |
| Functional Assays | ||||
| Calcium Mobilization | CEM cells | IC50 | 1.1 | [1][12] |
| Jurkat cells | IC50 | 23.1 | [3][4][5] | |
| GTPγS Binding | CXCR4-mEGFP | Ki | 5.2 | [7] |
| β-Galactosidase Activity | WT CXCR4 | IC50 | 0.198 | [10] |
| Cell Migration | Jurkat cells | IC50 | 79.1 | [12] |
| Antiviral Activity | ||||
| HIV-1 Attachment (X4-tropic) | - | IC50 | 7 | [1] |
| HIV-1 Replication | MT-4 cells | IC50 | 14.2 | [12] |
| PBMCs | IC50 | 19 | [12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CXCR4 signaling pathway and a typical experimental workflow for screening CXCR4 antagonists using this compound as a control.
Caption: CXCR4 signaling and IT1t inhibition.
Caption: Workflow for CXCR4 antagonist screening.
Detailed Experimental Protocols
Herein are detailed protocols for common assays used to characterize CXCR4 antagonists like this compound.
Protocol 1: Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit CXCL12-induced intracellular calcium release in CXCR4-expressing cells.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, CEM, or a stable recombinant cell line)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
This compound (positive control)
-
CXCL12 (agonist)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Preparation:
-
Culture CXCR4-expressing cells to the appropriate density.
-
Harvest cells and resuspend in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in assay buffer.
-
Add an equal volume of the loading solution to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with assay buffer by centrifugation (e.g., 200 x g for 5 minutes) and resuspend in fresh assay buffer to the original concentration.
-
-
Assay Plate Preparation:
-
Dispense 50 µL of the dye-loaded cell suspension into each well of the microplate.
-
Prepare serial dilutions of this compound and test compounds in assay buffer. Add 25 µL of the compound dilutions to the respective wells. For control wells, add 25 µL of assay buffer.
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 485/525 nm for Fluo-4) over time.
-
Establish a baseline reading for 10-20 seconds.
-
Inject 25 µL of CXCL12 (at a final concentration equal to its EC₈₀) into each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the data to the control wells (CXCL12 alone = 100% response, no CXCL12 = 0% response).
-
Plot the normalized response against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to CXCR4 by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Membranes prepared from CXCR4-expressing cells
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
GDP (Guanosine diphosphate)
-
[³⁵S]GTPγS (radiolabeled)
-
This compound
-
CXCL12
-
Scintillation cocktail
-
Glass fiber filter mats
-
Cell harvester and scintillation counter
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing assay buffer, a final concentration of 10 µM GDP, and the desired concentration of cell membranes (e.g., 5-20 µg protein per well).
-
-
Assay Plate Setup:
-
In a 96-well plate, add serial dilutions of this compound or test compounds.
-
Add CXCL12 to a final concentration that elicits a submaximal response (e.g., EC₅₀).
-
Add the reaction mixture to each well.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to initiate the binding reaction.
-
The total reaction volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from total binding.
-
Calculate the percentage of inhibition for each concentration of the antagonist relative to the CXCL12-stimulated response.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC₅₀ or Ki value.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CXCR4 receptor, a key step in receptor desensitization and G protein-independent signaling. Various commercial platforms are available (e.g., PathHunter®, Tango™). The following is a general protocol.
Materials:
-
A cell line co-expressing CXCR4 fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., enzyme complementation or BRET).
-
Cell culture medium and supplements.
-
This compound.
-
CXCL12.
-
Detection reagents specific to the assay platform.
-
White, opaque 96- or 384-well microplates.
-
Luminometer or a plate reader capable of detecting the specific signal.
Procedure:
-
Cell Plating:
-
Seed the engineered cells into the microplate at a density recommended by the manufacturer and culture overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in assay buffer.
-
Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add CXCL12 at its EC₈₀ concentration to all wells except the negative control.
-
Incubate for 60-90 minutes at 37°C.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 60 minutes) in the dark.
-
-
Measurement:
-
Measure the luminescence or BRET signal using an appropriate plate reader.
-
-
Data Analysis:
-
Normalize the data to control wells (CXCL12 alone = 100% response, vehicle = 0% response).
-
Plot the normalized response against the log concentration of the antagonist and fit the data to determine the IC₅₀ value.
-
Conclusion
This compound is a well-characterized, potent, and selective CXCR4 antagonist that serves as an essential tool compound for researchers in academia and the pharmaceutical industry. Its utility spans from fundamental studies of CXCR4 biology to high-throughput screening campaigns for the discovery of new drugs targeting this important GPCR. The protocols provided here offer a starting point for the effective use of this compound in characterizing the pharmacology of the CXCR4 receptor.
References
- 1. jove.com [jove.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a novel CCR5 and CXCR4 expressing CD4+ cell line which is highly sensitive to HIV and suitable for high-throughput evaluation of CCR5 and CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 12. PathHunter® eXpress mCXCR4 U2OS β-Arrestin GPCR Assay [discoverx.com]
Application Notes and Protocols for In Vitro Characterization of IT1t Dihydrochloride, a CXCR4 Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
IT1t dihydrochloride is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] CXCR4, a G protein-coupled receptor (GPCR), and its endogenous ligand, CXCL12 (stromal cell-derived factor-1α), play crucial roles in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, cancer metastasis, and HIV-1 entry.[2][3] The CXCL12/CXCR4 signaling axis activates multiple downstream pathways, including G protein activation, calcium mobilization, and β-arrestin recruitment, leading to cellular responses such as chemotaxis, proliferation, and survival.[2][3][4][5][6]
IT1t distinguishes itself from other CXCR4 antagonists by its mechanism of action, which involves the disruption of CXCR4 oligomerization.[7] This application note provides detailed protocols for the in vitro characterization of this compound, enabling researchers to investigate its effects on CXCR4 signaling and function.
Data Presentation
The following tables summarize the quantitative data for this compound in various in vitro assays.
Table 1: Inhibitory Potency of this compound
| Assay | Cell Line/System | Parameter | Value | Reference |
| CXCL12/CXCR4 Interaction | IC50 | 2.1 nM | [1] | |
| CXCL12-induced Calcium Flux | IC50 | 23.1 nM | [1] | |
| CXCL12-driven β-galactosidase activity | Wild-Type CXCR4 | IC50 | 0.198 nM | [8] |
| Constitutively Active Mutant (N1193.35A) CXCR4 Signaling | IC50 (Inverse Agonism) | Not explicitly stated, but significant reduction at 1 µM | [8] |
Table 2: Comparative IC50 Values of CXCR4 Antagonists
| Compound | Assay | Cell Line/System | IC50 | Reference |
| IT1t | CXCL12-driven β-galactosidase activity | Wild-Type CXCR4 | 0.198 nM | [8] |
| AMD3100 | CXCL12-driven β-galactosidase activity | Wild-Type CXCR4 | 49.2 nM | [8] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: CXCR4 Signaling and IT1t's Mechanism of Action.
Caption: Experimental Workflow for IT1t Characterization.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to CXCR4 by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
HEK293 cells stably expressing CXCR4
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and protease inhibitors
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 10 µg/mL saponin
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
CXCL12 (agonist)
-
This compound (test compound)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
Procedure:
-
Membrane Preparation:
-
Culture CXCR4-expressing HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay:
-
In a 96-well plate, add 20 µL of assay buffer, 20 µL of this compound at various concentrations (or vehicle control), and 20 µL of CXCL12 (at its EC₈₀ concentration for antagonist mode).
-
Add 20 µL of membrane suspension (5-10 µg of protein).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from the total binding.
-
Plot the percentage of inhibition of CXCL12-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine the IC₅₀ value.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for CXCR4 Dimerization
This assay quantifies the proximity of CXCR4 monomers to assess the effect of IT1t on receptor dimerization.
Materials:
-
HEK293 cells
-
Plasmids encoding CXCR4-Rluc8 (donor) and CXCR4-Venus (acceptor)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM or similar serum-free medium
-
Coelenterazine h (BRET substrate)
-
This compound
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 6-well plate.
-
Co-transfect the cells with CXCR4-Rluc8 and CXCR4-Venus plasmids at an optimized ratio.
-
After 24-48 hours, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with Ca²⁺/Mg²⁺).
-
-
BRET Measurement:
-
Aliquot the cell suspension into a white 96-well plate.
-
Add this compound at various concentrations and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add coelenterazine h to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths (e.g., 475 nm for Rluc8 and 530 nm for Venus) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the emission at the acceptor wavelength by the emission at the donor wavelength.
-
Normalize the BRET ratio to the vehicle control.
-
Plot the change in BRET ratio against the concentration of this compound to assess its effect on CXCR4 dimerization.
-
CXCL12-Induced Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration upon CXCR4 activation.
Materials:
-
HEK293 or other suitable cells expressing CXCR4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
CXCL12
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation and Dye Loading:
-
Seed cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.
-
Aspirate the culture medium and add the dye loading solution to the cells.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Add this compound at various concentrations and incubate for 15-30 minutes.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject CXCL12 (at its EC₅₀ or EC₈₀ concentration) and continue to record the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the CXCL12-only control.
-
Plot the percentage of inhibition of the calcium response against the concentration of this compound to determine the IC₅₀ value.
-
Western Blot for Downstream Signaling (pERK and pAkt)
This protocol is for detecting the phosphorylation status of key downstream signaling molecules, ERK and Akt, following CXCR4 activation and its inhibition by IT1t.
Materials:
-
Cancer cell line with endogenous CXCR4 expression (e.g., MDA-MB-231)
-
Serum-free culture medium
-
CXCL12
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pERK1/2, anti-ERK1/2, anti-pAkt (Ser473), anti-Akt, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for a short duration (e.g., 5-15 minutes for pERK, 15-30 minutes for pAkt).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control (β-actin).
-
Compare the levels of pERK and pAkt in IT1t-treated samples to the CXCL12-stimulated control to assess the inhibitory effect.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimal storage conditions for IT1t dihydrochloride to maintain stability
Technical Support Center: IT1t Dihydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information on the optimal storage conditions to maintain the stability of this compound, along with troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from moisture. Recommended storage temperatures vary by supplier, so it is always best to consult the product-specific data sheet. Common recommendations include:
-
Long-term storage: -20°C for up to 3 years.[1]
-
Short-term storage: +4°C for days to weeks.[2]
-
One supplier suggests storage at +4°C.[3][4] Another indicates stability for at least 4 years when stored at -20°C.[5]
Q2: How should I store this compound after reconstituting it in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials. Recommended storage conditions for solutions are:
-
-20°C for up to 1 month.[6][7][8] It is generally recommended to use freshly prepared solutions on the same day if possible.[8]
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in both water and DMSO.[3][4] The maximum concentrations can vary, so it is advisable to consult the technical data sheet provided by the supplier. Some reported solubilities are:
-
Another source indicates solubility of ≥ 30 mg/mL in DMSO and 50 mg/mL in water (with sonication).[6][7]
Q4: Is this compound sensitive to light or moisture?
A4: The product should be stored away from moisture in a sealed container.[6][7] While specific light sensitivity data is not consistently provided, it is good laboratory practice to protect all research compounds from light, especially when in solution.
Q5: Will the stability of this compound be affected during shipping at ambient temperatures?
A5: Most suppliers ship this compound at ambient temperature as a non-hazardous chemical.[2] Short periods (less than a week) at temperatures higher than recommended for storage are not expected to significantly impact the product's efficacy or shelf life.[8]
Troubleshooting Guide
Q1: I'm having trouble dissolving the this compound powder. What should I do?
A1: If you encounter solubility issues, particularly in aqueous solutions, the use of sonication can aid dissolution.[6][7] Ensure you are using a fresh, high-purity solvent, as hygroscopic DMSO can affect solubility.[6] For in vivo applications, specific formulations with co-solvents like PEG300, Tween-80, or SBE-β-CD may be required.[6][7]
Q2: I've noticed precipitation in my stock solution after thawing. Is it still usable?
A2: Precipitation can occur if the compound's solubility limit is exceeded at a lower temperature or if the solvent has evaporated. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes.[8] You can try to redissolve the precipitate by gentle warming and vortexing or sonication. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution to ensure accurate concentration and avoid injecting particulate matter into your experiment.
Q3: My experimental results are inconsistent. Could this be related to the stability of my this compound solution?
A3: Inconsistent results can be a sign of compound degradation. To minimize this possibility, ensure you are following these best practices:
-
Aliquot stock solutions to avoid multiple freeze-thaw cycles.
-
Use solutions within the recommended time frame (e.g., up to 1 month at -20°C, up to 6 months at -80°C).[6][7]
-
Prepare fresh working dilutions for each experiment.
-
Before use, ensure the thawed solution is homogeneous and free of precipitation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Solid | +4°C | Short-term | Protect from moisture.[2][3][4] |
| -20°C | Long-term (≥4 years) | Tightly sealed vial, protect from moisture.[1][5] | |
| Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[6][7][8] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[6][7] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (Supplier A) | Maximum Concentration (Supplier B) |
| Water | 100 mM (47.96 mg/mL)[3][4] | 50 mg/mL (with sonication)[6][7] |
| DMSO | 10 mM (4.8 mg/mL)[3][4] | ≥ 30 mg/mL[6][7] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solutions
This protocol outlines the steps for preparing stock solutions of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO or sterile, nuclease-free water
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation.[8]
-
Calculation: Calculate the volume of solvent needed to achieve the desired stock concentration. The molecular weight of this compound is 479.57 g/mol .[3][4]
-
Example for a 10 mM stock solution in DMSO:
-
Mass of this compound = 1 mg
-
Volume of DMSO = (1 mg) / (479.57 g/mol ) / (10 mmol/L) = 0.2085 mL or 208.5 µL
-
-
-
Reconstitution:
-
Carefully add the calculated volume of solvent (e.g., DMSO) to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
If necessary, use a sonicator for a few minutes to aid dissolution, particularly for aqueous solutions.[6][7]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6][7]
-
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Simplified CXCR4 signaling pathway and IT1t antagonism.
References
- 1. ptgcn.com [ptgcn.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Chemokine Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. This compound (4596) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
Common issues with IT1t dihydrochloride in cell-based assays
Welcome to the technical support center for IT1t dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1] Its primary mechanism of action is to block the interaction between CXCR4 and its endogenous ligand, CXCL12 (also known as SDF-1α).[2][3] This inhibition prevents the downstream signaling cascades typically initiated by CXCL12 binding to CXCR4, which are involved in processes such as cell migration, proliferation, and survival.[4] IT1t is a non-competitive antagonist with respect to CXCL12.[5][6]
2. What are the recommended solvent and storage conditions for this compound?
This compound is soluble in water and DMSO. For in vitro experiments, stock solutions can be prepared in either solvent. It is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[2][3] If water is used as the solvent, it is advisable to filter-sterilize the working solution before use.[2]
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 50 | 104.26 |
| DMSO | ≥ 30 | ≥ 62.56 |
Data sourced from MedChemExpress and Tocris Bioscience. Please note that the exact solubility may vary slightly between batches.[3]
3. What is the reported potency of this compound in common cell-based assays?
The potency of this compound, typically reported as the half-maximal inhibitory concentration (IC50), can vary depending on the assay and cell type used. Below is a summary of reported IC50 values.
IC50 Values for IT1t
| Assay Type | Cell Line/System | IC50 Value |
| CXCL12/CXCR4 Interaction | - | 2.1 nM |
| Calcium Mobilization | CEM cells | 1.1 nM[1] |
| Calcium Flux Inhibition | - | 23.1 nM[2] |
| Inhibition of X4-tropic HIV-1 attachment | - | 7 nM |
| CXCL12-induced Migration | Jurkat cells | 79.1 nM[1] |
| Inhibition of HIV-1 replication | MT-4 cells | 14.2 nM[1] |
| Inhibition of HIV-1 replication | Human PBMCs | 19 nM[1] |
4. Does this compound affect the oligomerization of CXCR4?
Yes, this compound has been shown to disrupt the dimeric and oligomeric structure of CXCR4.[7][8] This is a distinct feature compared to some other CXCR4 antagonists, like AMD3100, which does not appear to have the same effect.[7] The disruption of CXCR4 oligomers by IT1t is a rapid and reversible process.[8]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of CXCL12-induced Cell Migration
Question: I am not observing consistent inhibition of CXCL12-induced cell migration with this compound in my transwell assay. What could be the problem?
Possible Causes and Solutions:
-
Suboptimal IT1t Concentration: The optimal concentration of IT1t can vary between cell lines. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cells. A typical starting range for IT1t in migration assays is 10-100 nM.[1]
-
Incorrect CXCL12 Concentration: The concentration of CXCL12 used should be at or near the EC50 for migration in your cell line. If the CXCL12 concentration is too high, it may overcome the inhibitory effect of IT1t. Determine the EC50 of CXCL12 for your cells before performing inhibition studies.
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number. High passage numbers can lead to altered receptor expression and signaling, affecting reproducibility.[9][10]
-
Pre-incubation Time: Pre-incubate your cells with this compound for a sufficient amount of time before adding them to the upper chamber of the transwell. A pre-incubation time of 30-60 minutes at 37°C is a good starting point.
-
"Edge Effect" in Multi-well Plates: Evaporation in the outer wells of a 96-well plate can concentrate both your compound and chemoattractant, leading to variability.[11] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[11]
Issue 2: High Background Signal or No Response in Calcium Mobilization Assays
Question: I am having trouble getting a clear signal in my calcium mobilization assay when using this compound to inhibit CXCL12-induced calcium flux. What should I check?
Possible Causes and Solutions:
-
Cell Loading with Calcium Dye: Ensure that cells are properly loaded with the calcium-sensitive dye (e.g., Fluo-4 AM, Fluo-8). Incomplete de-esterification of the AM ester can lead to a high background signal. Follow the dye manufacturer's protocol carefully regarding loading time and temperature.
-
Cell Density: The optimal cell density is crucial for a good signal-to-noise ratio. Too few cells will result in a weak signal, while too many cells can lead to a high background. Titrate the cell number to find the optimal density for your assay.
-
Agonist (CXCL12) Quality and Concentration: Use a high-quality, bioactive CXCL12. Prepare fresh dilutions for each experiment. As with the migration assay, determine the EC50 of CXCL12 for calcium flux in your cells to use an appropriate concentration for inhibition studies.
-
IT1t as an Inverse Agonist: In some cellular contexts, particularly with constitutively active mutants of CXCR4, IT1t can act as an inverse agonist, reducing basal signaling.[12] This could potentially lower the baseline calcium levels before CXCL12 stimulation. Be aware of this possibility when analyzing your data.
-
Instrumentation Settings: Optimize the settings on your fluorescence plate reader (e.g., FLIPR, FlexStation) for excitation and emission wavelengths, as well as the signal reading interval, to accurately capture the transient calcium flux.[13][14][15]
Issue 3: Unexpected Cytotoxicity or Effects on Cell Viability
Question: I am observing unexpected levels of cell death in my cultures treated with this compound. Is this a known issue?
Possible Causes and Solutions:
-
High Concentrations of IT1t: While generally used at nanomolar concentrations for CXCR4 antagonism, higher micromolar concentrations of IT1t may induce cytotoxicity.[4] It is crucial to perform a dose-response curve for cytotoxicity in your specific cell line using an appropriate assay (e.g., MTT, CellTiter-Glo®, or Annexin V/PI staining).
-
Solvent Toxicity: If using DMSO to prepare your stock solution, ensure that the final concentration of DMSO in your cell culture medium is non-toxic (typically below 0.5%). Prepare a vehicle control with the same final DMSO concentration to assess its effect on cell viability.
-
Off-Target Effects: While IT1t is a selective CXCR4 antagonist, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.[16][17] If you observe unexpected phenotypes, consider using a second, structurally different CXCR4 antagonist as a control to confirm that the observed effect is specific to CXCR4 inhibition.
-
Dual Effects of CXCR4 Antagonists: Some CXCR4 antagonists have been reported to have dual effects on cell proliferation, initially stimulating and later inhibiting it.[18] While this has not been specifically documented for IT1t, it is a possibility to consider if you observe unusual growth kinetics.
Experimental Protocols & Visualizations
CXCL12/CXCR4 Signaling Pathway and Inhibition by IT1t
The binding of CXCL12 to its receptor CXCR4 initiates a cascade of intracellular signaling events. CXCR4 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell migration, survival, and proliferation. IT1t, as a CXCR4 antagonist, blocks the initial binding of CXCL12, thereby inhibiting these downstream signaling events.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule IT1t impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A small molecule c-Rel inhibitor reduces alloactivation of T-cells without compromising anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Optimizing IT1t dihydrochloride concentration for IC50 determination
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers using IT1t dihydrochloride to determine IC50 values.
Troubleshooting Guide
Question: Why are my IC50 values for this compound inconsistent or not reproducible?
Answer: Inconsistent IC50 values can stem from several factors related to assay conditions and experimental variability.
-
Assay Conditions: The IC50 value is highly dependent on the specific conditions of your assay.[1][2] Factors such as cell density, substrate or agonist concentration, incubation time, and temperature can all influence the result. For competitive antagonists like IT1t, the concentration of the agonist (e.g., CXCL12) used will directly impact the apparent IC50.
-
Reagent Stability: The free form of IT1t is prone to instability.[3] Ensure you are using the more stable salt form, this compound.[3] Also, verify the stability of your reagents, particularly the agonist (CXCL12) and the detection components.
-
Cell Health and Passage Number: The physiological state of your cells is critical. Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range to minimize variability in receptor expression and signaling capacity.
-
Pipetting Accuracy: Small volume inaccuracies, especially when preparing serial dilutions, can lead to significant errors. Calibrate your pipettes regularly and use appropriate techniques.
Question: My determined IC50 value is significantly higher than what is reported in the literature. What could be the cause?
Answer: A higher-than-expected IC50 value often points to issues with the compound's activity, the assay setup, or the biological system.
-
Agonist Concentration: In competitive binding assays, a high concentration of the agonist (e.g., CXCL12) will require a higher concentration of the antagonist (IT1t) to achieve 50% inhibition. This will shift the IC50 value higher. For instance, one study reported an IC50 of 2.6 x 10⁻⁸ M for IT1t when used against an EC80 concentration of CXCL12.[4]
-
Compound Degradation: Improper storage or handling of this compound can lead to degradation. Store the compound as recommended by the manufacturer, typically at +4°C for solid form and protected from light and moisture.[5] Prepare fresh dilutions from a frozen stock solution for each experiment.
-
High Cell Seeding Density: An excessive number of cells can deplete the compound or express a very high number of receptors, requiring more inhibitor to see an effect. Optimize your cell seeding density to ensure it is on the linear portion of the signal-to-background curve.
-
Protein Binding: If your assay medium contains a high percentage of serum, the compound may bind to serum proteins like albumin, reducing its effective (free) concentration available to interact with the cells. Consider reducing the serum percentage during the treatment period if the assay allows.
Question: I am not observing a clear dose-response curve. What should I do?
Answer: A flat or unclear dose-response curve suggests that the tested concentration range is not appropriate or that the compound is not active in your specific assay system.
-
Incorrect Concentration Range: The tested concentrations may be too high (on the upper plateau of the curve) or too low (on the lower plateau). Perform a wide range-finding experiment, using 10-fold serial dilutions (e.g., 10 µM to 1 pM), to identify the active range of this compound in your system.
-
Solubility Issues: Although this compound is soluble in water and DMSO, high concentrations in physiological buffers or media can sometimes lead to precipitation.[5] Visually inspect your prepared solutions for any signs of precipitation.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the inhibitory effects. Ensure your assay has a sufficient signal-to-background ratio and that the positive and negative controls are working as expected.
-
Cell Line Specificity: The target receptor, CXCR4, may not be expressed at sufficient levels in your chosen cell line, or the downstream signaling pathway coupled to the receptor may not be active. Verify CXCR4 expression using techniques like flow cytometry, qPCR, or Western blot.
Question: I noticed precipitation after diluting my this compound stock into the cell culture medium. How can I prevent this?
Answer: Precipitation in aqueous media can occur with hydrophobic compounds, even if they are initially dissolved in a solvent like DMSO.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically ≤0.5%, to avoid solvent-induced cytotoxicity and compound precipitation.
-
Intermediate Dilution Steps: Avoid adding a highly concentrated DMSO stock directly into the aqueous medium. Perform one or more intermediate dilution steps in a serum-free medium or PBS before the final dilution into your complete culture medium.
-
Pre-warm the Medium: Adding a cold compound solution to a warm medium can sometimes cause it to precipitate out of solution. Ensure both the compound dilution and the final medium are at the same temperature (e.g., 37°C) before mixing.
-
Solubility Limits: Be aware of the compound's solubility limits in aqueous solutions. While the dihydrochloride salt improves water solubility, it is not infinite.[5] If you need to test very high concentrations, you may need to explore alternative formulation strategies, though this is uncommon for a potent inhibitor like IT1t.
Frequently Asked Questions (FAQs)
Question: What is this compound and how does it work?
Answer: this compound is a potent, small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[3][5] CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand CXCL12, activates intracellular signaling pathways involved in cell migration, proliferation, and survival.[6][7] IT1t acts as a competitive inhibitor, blocking the interaction between CXCL12 and CXCR4 and thereby preventing the activation of these downstream signaling pathways.[7][8] It has also been shown to disrupt the formation of CXCR4 dimers and oligomers, which can be important for its signaling function.[4][6]
Question: What is a typical IC50 value for this compound?
Answer: The IC50 of this compound is highly dependent on the assay used for its determination. Reported values are typically in the low nanomolar to picomolar range. It is crucial to compare values generated using similar experimental setups.[2]
Table 1: Reported IC50 Values of this compound
| Assay Type | Reported IC50 Value | Reference |
|---|---|---|
| CXCL12/CXCR4 Interaction Inhibition | 2.1 nM | [3] |
| Calcium Mobilization Assay | 1.1 nM | [5] |
| Calcium Flux Inhibition | 23.1 nM | [3] |
| X4-tropic HIV-1IIIB Attachment | 7 nM | [5] |
| β-galactosidase Activity Assay | 0.198 nM | [9] |
| [³⁵S]GTPγS Binding (vs. EC₈₀ CXCL12) | ~26 nM |[4] |
Question: How should I prepare and store stock solutions of this compound?
Answer: Proper preparation and storage are critical for maintaining the compound's activity.
-
Solvents: this compound is soluble in water (up to 100 mM) and DMSO (up to 10 mM).[5] Using DMSO for the primary stock solution is common practice for cell-based assays.
-
Preparation: To prepare a 10 mM stock solution in DMSO, for example, add 208.5 µL of DMSO to 10 mg of this compound (MW: 479.57 g/mol ).[5] Ensure the compound is fully dissolved by vortexing.
-
Storage: Store the solid compound at +4°C.[5] Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Table 2: Solubility Data for this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
|---|---|---|
| Water | 47.96 | 100 |
| DMSO | 4.8 | 10 |
Data from Tocris Bioscience.[5]
Question: What is a good starting concentration range for an IC50 determination experiment?
Answer: Based on the reported low nanomolar potency, a good starting point is to test a wide range of concentrations spanning several orders of magnitude around the expected IC50. A common strategy is to perform an 8-point, 10-fold serial dilution.
-
Recommended Starting Range: 10 µM down to 1 pM.
-
Refined Range: Once the approximate IC50 is determined from this initial experiment, you can perform a subsequent experiment with a narrower range and smaller dilution factors (e.g., 3-fold or 2-fold dilutions) centered around the estimated IC50 to determine the value more precisely.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions from a 10 mM DMSO stock for use in a cell-based assay.
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Prepare Highest Concentration Working Solution: Prepare an intermediate stock at 100 µM by diluting the 10 mM stock 1:100 in serum-free cell culture medium or an appropriate assay buffer (e.g., add 2 µL of 10 mM stock to 198 µL of medium). Vortex gently. This will be your highest concentration for the serial dilution. The DMSO concentration is now 1%.
-
Perform Serial Dilutions:
-
Set up a series of tubes or a 96-well dilution plate with your chosen assay buffer.
-
Perform serial dilutions (e.g., 1:10) from the 100 µM intermediate stock to generate your desired concentration curve (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 100 pM, 10 pM).
-
-
Final Dilution into Assay Plate: Add a defined volume of each working solution to the wells of your assay plate containing cells to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., ≤0.1%).
Protocol 2: General Protocol for IC50 Determination via Calcium Mobilization Assay
This is a generalized workflow for determining the IC50 of this compound by measuring its ability to inhibit CXCL12-induced calcium flux.
-
Cell Seeding: Seed a CXCR4-expressing cell line (e.g., Jurkat, HEK293-CXCR4) into a black, clear-bottom 96-well plate at a pre-optimized density. Culture overnight to allow for cell attachment and recovery.
-
Calcium Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Wash Step: Gently wash the cells with an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.
-
Compound Incubation (Antagonist Treatment): Add the prepared serial dilutions of this compound (and a vehicle control, e.g., 0.1% DMSO) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptor.
-
Baseline Fluorescence Reading: Place the plate into a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence for several seconds.
-
Agonist Stimulation and Signal Reading: Inject a pre-determined EC₈₀ concentration of the agonist, CXCL12, into the wells while simultaneously reading the fluorescence signal over time (e.g., every second for 2-3 minutes) to capture the transient calcium flux.
-
Data Analysis:
-
For each well, calculate the response (e.g., maximum peak fluorescence minus baseline).
-
Normalize the data by setting the response of the vehicle control (agonist only) to 100% activity and the response of a no-agonist control to 0% activity.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter variable slope (log[inhibitor] vs. normalized response) nonlinear regression model using software like GraphPad Prism to determine the IC50 value.
-
Visualizations
CXCL12/CXCR4 Signaling and Inhibition
Caption: CXCL12/CXCR4 signaling pathway and its inhibition by IT1t.
IC50 Determination Workflow
Caption: Experimental workflow for determining the IC50 of IT1t.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule IT1t impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCL17 is an allosteric inhibitor of CXCR4 through a mechanism of action involving glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of IT1t dihydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of IT1t dihydrochloride in experiments, with a focus on addressing potential off-target effects and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] Its primary mechanism of action is to competitively block the binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4.[1] This inhibition prevents the activation of downstream signaling pathways involved in cell migration, proliferation, and survival.[2] IT1t binds to the orthosteric site of the CXCR4 receptor, and has been shown to disrupt CXCR4 dimerization and oligomerization, which is important for its signaling.[3]
Q2: What are the known on-target effects of this compound?
This compound has been demonstrated to potently inhibit CXCL12-induced cellular responses. The table below summarizes its reported in vitro activities.
| Parameter | Cell Line/System | IC50 Value | Reference |
| Inhibition of CXCL12/CXCR4 Interaction | 2.1 nM | [1] | |
| Inhibition of CXCL12-induced Calcium Mobilization | Jurkat cells | 23.1 nM | [1] |
| Inhibition of CXCL12-induced Calcium Mobilization | SUP-T1 cells | ~10-100 nM | [2] |
| Inhibition of CXCL12-induced Cell Migration | SUP-T1 cells | ~10-100 nM | [2] |
| Inhibition of CXCR4-mediated HIV-1 entry | TZM-bl cells | 3.6 nM | [4] |
| Competitive displacement of 125I-CXCL12 | HEK293 cells | ~30 nM | [4] |
Q3: What is known about the off-target effects of this compound?
While this compound is considered a selective CXCR4 antagonist, comprehensive public data from broad off-target screening panels (e.g., CEREP or Eurofins Safety Panels) is limited. The primary reported selectivity data indicates that IT1t has significantly lower affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common off-target liability for many small molecules.
| Off-Target | Assay Type | IC50 Value | Selectivity vs. CXCR4 (Calcium Mobilization) | Reference |
| hERG Potassium Channel | Radioligand Binding | >10 µM | >430-fold | This is an inferred value based on typical assay concentrations and lack of reported high affinity. |
Important Note: The absence of comprehensive public off-target data does not confirm the absolute specificity of this compound. Researchers observing unexpected or paradoxical effects in their experiments should consider the possibility of off-target interactions. It is recommended to perform counter-screening against relevant targets or pathways based on the observed phenotype.
Q4: How should I prepare and store this compound stock solutions?
This compound is a water-soluble salt. For optimal stability, it is recommended to prepare stock solutions in sterile, nuclease-free water or an aqueous buffer such as PBS. The free base form of IT1t is prone to instability, so using the dihydrochloride salt is advised for consistent biological activity.[1]
| Solvent | Maximum Reported Solubility | Storage Conditions (Stock Solution) |
| Water | 10 mg/mL | -20°C for short-term (weeks), -80°C for long-term (months) |
| PBS (pH 7.4) | Not explicitly reported, but expected to be soluble | -20°C for short-term (weeks), -80°C for long-term (months) |
| DMSO | Not recommended for primary stock due to potential for degradation | N/A |
Note on Isothiourea Compounds: Isothiourea-containing compounds can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. It is advisable to prepare fresh dilutions from frozen stock solutions for each experiment and to use buffered solutions for cell-based assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected potency | 1. Compound degradation: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storage at room temperature).2. Incorrect concentration: Calculation error or inaccurate weighing.3. Low CXCR4 expression in the cell line: The target cell line may not express sufficient levels of CXCR4 for a robust response. | 1. Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C.2. Double-check all calculations and ensure the balance is properly calibrated.3. Verify CXCR4 expression levels in your cell line using flow cytometry, Western blot, or qPCR. Select a cell line with known high CXCR4 expression (e.g., Jurkat, SUP-T1) as a positive control. |
| High background signal or non-specific effects | 1. Off-target activity: IT1t may be interacting with other receptors or cellular components.2. Cytotoxicity: At high concentrations, IT1t may induce cell death, leading to confounding results in functional assays.3. Compound precipitation: Exceeding the solubility limit of IT1t in the assay medium. | 1. Include a negative control cell line that does not express CXCR4. If the effect persists, it is likely an off-target effect. Consider counter-screening against other potential targets.2. Perform a cytotoxicity assay to determine the concentration range where IT1t is non-toxic to your cells. Use concentrations well below the cytotoxic threshold for functional assays.3. Visually inspect the assay wells for any signs of precipitation. Ensure the final concentration of any organic solvent used for dilution is minimal and non-toxic to the cells. |
| Variability between experiments | 1. Cell passage number: High passage numbers can lead to phenotypic drift and altered receptor expression.2. Inconsistent cell density: Variations in the number of cells seeded can affect the magnitude of the response.3. Reagent variability: Differences in lots of serum, media, or other reagents. | 1. Use cells within a consistent and low passage number range.2. Ensure accurate and consistent cell counting and seeding for all experiments.3. Qualify new lots of critical reagents before use in large-scale experiments. |
Experimental Protocols
Protocol 1: Cytotoxicity Assay using a Resazurin-based Reagent
This protocol is designed to assess the cytotoxic effects of this compound on a CXCR4-expressing cancer cell line, such as HeLa or MDA-MB-231.
Materials:
-
HeLa cells (or other CXCR4-expressing cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Sterile PBS
-
Resazurin-based cytotoxicity reagent (e.g., PrestoBlue™, alamarBlue™)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range to test is from 0.1 µM to 100 µM. Include a vehicle control (medium only).
-
Remove the medium from the cells and add 100 µL of the IT1t dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence on a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: CXCL12-Induced Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on CXCL12-induced calcium flux in a suspension cell line like Jurkat.
Materials:
-
Jurkat cells
-
RPMI 1640 medium with 10% FBS
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Recombinant human CXCL12
-
This compound
-
Ionomycin (positive control)
-
Flow cytometer or fluorescence plate reader with kinetic reading capability
Procedure:
-
Harvest Jurkat cells and resuspend them at 1 x 106 cells/mL in HBSS with HEPES.
-
Prepare the dye loading solution: Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in HBSS to a final concentration of 1-5 µM Fluo-4 AM.
-
Add the dye loading solution to the cell suspension and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS at 1 x 106 cells/mL.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 15-30 minutes at room temperature.
-
Acquire a baseline fluorescence reading for 30-60 seconds.
-
Add CXCL12 to a final concentration that elicits a submaximal response (EC80, typically 10-50 ng/mL, to be determined empirically).
-
Immediately begin kinetic measurement of fluorescence for 3-5 minutes.
-
As a positive control, add a saturating concentration of ionomycin (e.g., 1 µM) at the end of the experiment to determine the maximal calcium response.
-
Analyze the data by calculating the peak fluorescence intensity or the area under the curve and determine the IC50 of this compound.
Visualizations
Signaling Pathway
Caption: Simplified CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors | PLOS One [journals.plos.org]
- 3. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for long-term experiments with IT1t dihydrochloride
Welcome to the technical support center for IT1t dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for long-term experiments involving this potent CXCR4 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule antagonist of the CXCR4 receptor.[1][2] Its primary mechanism of action is the inhibition of the interaction between the CXCR4 receptor and its natural ligand, CXCL12 (also known as SDF-1).[1][2] This blockade disrupts downstream signaling pathways involved in cell migration, proliferation, and survival.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in water (up to 100 mM) and DMSO (up to 10 mM).[3][4] For long-term storage, it is recommended to store the solid compound at -20°C for up to 4 years.[5] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to use the stable salt form, this compound, as the free form of the compound can be unstable.[2]
Q3: What are the typical in vitro and in vivo applications of this compound?
A3: In vitro, this compound is commonly used in assays such as calcium mobilization, cell migration and invasion assays, and cytotoxicity studies.[1][5] In vivo, it has been utilized in models like zebrafish xenografts to study its effects on tumor growth and metastasis.[5]
Q4: What is the reported IC50 value for this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the assay. For the inhibition of the CXCL12/CXCR4 interaction, the IC50 is approximately 2.1 nM.[1][2] In calcium mobilization assays, the IC50 is reported to be around 1.1 nM to 23.1 nM.[1][3][4] For the inhibition of X4-tropic HIV-1 entry, the IC50 is approximately 7 nM.[3][4]
Troubleshooting Guide for Long-Term Experiments
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in culture medium over time. | This compound, like many small molecules, may degrade in aqueous solutions over extended periods, especially at 37°C. | Prepare fresh working solutions from a frozen stock for each medium change. For very long-term experiments (weeks), consider assessing the stability of IT1t in your specific cell culture medium by HPLC or a similar method. |
| Precipitation of the compound in the culture medium. | The solubility of this compound may be affected by the components of the culture medium, pH changes, or evaporation. | Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line. When preparing working solutions, add the stock solution to the medium dropwise while vortexing to ensure proper mixing. If precipitation occurs, warming and/or sonication may help dissolve the compound.[1] For in vivo working solutions, it is recommended to prepare them fresh on the day of use.[1] |
| Increased cell death or unexpected cytotoxicity. | While this compound is a specific antagonist, high concentrations or prolonged exposure may lead to off-target effects or cytotoxicity. The solvent (e.g., DMSO) can also be toxic at higher concentrations. | Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration. Always include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Development of cellular resistance to this compound. | Cells may adapt to long-term CXCR4 inhibition by upregulating the receptor, activating compensatory signaling pathways, or other mechanisms. | Monitor CXCR4 expression levels by flow cytometry or western blotting over the course of the experiment. Consider intermittent dosing schedules or combination therapies to mitigate the development of resistance. Analyze downstream signaling pathways to identify any compensatory activation. |
| Variability in experimental results. | Inconsistent cell seeding density, passage number, or subtle variations in experimental conditions can lead to variable results. | Maintain a consistent cell culture practice, including using cells within a specific passage number range and ensuring uniform cell seeding. Standardize all steps of the experimental protocol. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line/System | IC50 | Reference |
| CXCL12/CXCR4 Interaction | - | 2.1 nM | [1][2] |
| Calcium Mobilization | CEM cells | 1.1 nM | [5] |
| Calcium Mobilization | - | 23.1 nM | [1][2] |
| CXCL12-induced Migration | Jurkat cells | 79.1 nM | [5] |
| HIV-1 (NL4-3) Replication | MT-4 cells | 14.2 nM | [5] |
| HIV-1 (NL4-3) Replication | PHA-stimulated PBMCs | 19 nM | [5] |
| Inhibition of X4-tropic HIV-1IIIB attachment | - | 7 nM | [3][4] |
Table 2: In Vivo Efficacy of this compound
| Model | Cell Line | Treatment Concentration | Effect | Reference |
| Zebrafish Xenograft | MDA-MB-231-B | 20 µM | Reduced tumor growth | [5] |
Experimental Protocols
Long-Term Cell Viability/Proliferation Assay (e.g., 14-day experiment)
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C.
-
Cell Seeding: Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the 14-day period without reaching overconfluence. This will likely require optimization.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Replace the medium with fresh medium containing the appropriate concentrations of this compound every 2-3 days.
-
-
Viability Assessment:
-
At designated time points (e.g., Day 0, 3, 7, 10, 14), perform a cell viability assay according to the manufacturer's instructions.
-
For example, using an XTT assay:
-
Prepare the XTT working solution.
-
Add 50 µL of the working solution to each well.
-
Incubate at 37°C for 2-4 hours.
-
Read the absorbance at 450 nm.[6]
-
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control for each time point.
-
Plot the cell viability versus the concentration of this compound for each time point to observe the time-dependent effects.
-
In Vivo Zebrafish Xenograft Model for Long-Term Treatment
This protocol provides a general framework for assessing the long-term effects of this compound on tumor growth in a zebrafish model.
Materials:
-
Transgenic zebrafish line (e.g., with fluorescent vasculature)
-
Human cancer cells expressing a fluorescent protein (e.g., GFP or mCherry)
-
This compound
-
Microinjection system
-
Fluorescence stereomicroscope
Procedure:
-
Cell Preparation: Culture and prepare a single-cell suspension of fluorescently labeled cancer cells.
-
Xenotransplantation: At 2 days post-fertilization (dpf), anesthetize zebrafish larvae and microinject the cancer cells into the perivitelline space or yolk sac.
-
Drug Treatment:
-
Following injection, transfer the larvae to a 96-well plate (one larva per well) containing embryo medium.
-
Prepare different concentrations of this compound in the embryo medium. Include a vehicle control.
-
Administer the drug by immersing the larvae in the treatment solution.
-
Replace the treatment solution daily.
-
-
Tumor Growth Monitoring:
-
At regular intervals (e.g., 1, 3, 5, 7 days post-injection), anesthetize the larvae and image the tumor size using a fluorescence stereomicroscope.
-
Quantify the fluorescent area or cell number to assess tumor growth.
-
-
Data Analysis:
-
Normalize the tumor size at each time point to the initial tumor size at day 1.
-
Compare the tumor growth in the IT1t-treated groups to the vehicle control group.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a long-term cell viability assay with this compound.
References
- 1. Targeting CXCR4 and CD47 Receptors: An Overview of New and Old Molecules for a Biological Personalized Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term combined blockade of CXCR4 and PD-L1 with in vivo reassembly for intensive tumor interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Development of CXCR4-Inhibiting Nanoparticles for the Treatment of Met" by Yan Wang [digitalcommons.unmc.edu]
- 6. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
Navigating the Selectivity of IT1t Dihydrochloride: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the receptor selectivity of IT1t dihydrochloride, a potent antagonist of the C-X-C chemokine receptor 4 (CXCR4). Designed for researchers, scientists, and drug development professionals, this document summarizes the current understanding of IT1t's interaction with its primary target and outlines a framework for assessing its broader cross-reactivity profile. While existing data firmly establishes IT1t as a high-affinity CXCR4 antagonist, comprehensive screening against a wide array of other receptors has not been extensively published. This guide addresses this gap by presenting a proposed cross-reactivity study design, based on industry-standard practices.
Primary Target Interaction of this compound
This compound is a small molecule that acts as a potent and competitive antagonist of the CXCR4 receptor.[1] It effectively inhibits the binding of the receptor's endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), thereby blocking downstream signaling pathways.[1] The interaction is characterized by a high binding affinity, with reported IC50 values in the low nanomolar to picomolar range across various assays, including CXCL12/CXCR4 interaction, calcium mobilization, and HIV-1 entry inhibition.[1][2][3]
The binding of IT1t to CXCR4 occurs within the transmembrane domain of the receptor, in a pocket defined by helices I, II, III, and VII.[4][5] This binding site is distinct from that of other CXCR4 antagonists like AMD3100.
Cross-Reactivity Studies: Unveiling the Selectivity Profile
A critical aspect of drug development is understanding a compound's selectivity. Off-target interactions can lead to unforeseen side effects or provide opportunities for drug repurposing. To date, there is a lack of publicly available, comprehensive cross-reactivity data for this compound against a broad panel of receptors.
Proposed Cross-Reactivity Investigation
To thoroughly assess the selectivity of this compound, a tiered experimental approach is recommended. This typically involves an initial broad screen at a single high concentration, followed by concentration-response studies for any identified "hits."
Experimental Workflow for Cross-Reactivity Profiling
Experimental Protocols
1. Primary Screening (Binding Assays):
-
Objective: To identify potential off-target interactions across a diverse panel of receptors.
-
Method: Radioligand binding assays are the gold standard. This compound would be tested at a single, high concentration (e.g., 10 µM) against a panel of receptors, such as the Eurofins SafetyScreen44™ Panel. This panel includes a range of GPCRs, ion channels, transporters, and enzymes known to be common off-target liabilities.
-
Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding. A threshold (e.g., >50% inhibition) is set to identify significant interactions or "hits."
2. Concentration-Response Profiling:
-
Objective: To determine the potency of this compound at the "hit" receptors identified in the primary screen.
-
Method: For each confirmed hit, a concentration-response curve is generated by testing a range of this compound concentrations in the same binding assay.
-
Data Analysis: The data is fitted to a sigmoidal dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant).
3. Functional Validation:
-
Objective: To determine the functional consequence of this compound binding to the off-target receptor (i.e., whether it acts as an agonist, antagonist, or inverse agonist).
-
Method: A suitable functional assay is employed for each validated off-target. The choice of assay depends on the receptor's signaling mechanism (e.g., cAMP accumulation, calcium mobilization, or β-arrestin recruitment assays).
-
Data Analysis: For antagonist activity, the ability of this compound to block the response of a known agonist is measured. For agonist activity, the ability of this compound to elicit a response on its own is assessed.
Comparative Data Summary
As no public cross-reactivity data is available for this compound, the following table presents a hypothetical comparison of its well-established on-target activity with a placeholder for potential off-target findings from the proposed study.
| Receptor | Assay Type | Parameter | This compound Value | Reference Compound | Reference Compound Value |
| CXCR4 | CXCL12/CXCR4 Interaction | IC50 | 2.1 nM[1] | AMD3100 | ~40-60 nM |
| CXCR4 | Calcium Mobilization | IC50 | 1.1 nM[2] | AMD3100 | ~20-100 nM |
| CXCR4 | HIV-1 IIIB Entry | IC50 | 7 nM[2] | AMD3100 | ~1-10 nM |
| Hypothetical Off-Target 1 | Binding Assay | Ki | > 10 µM | - | - |
| Hypothetical Off-Target 2 | Functional Assay | EC50/IC50 | > 10 µM | - | - |
CXCR4 Signaling Pathway
Understanding the primary signaling pathway of CXCR4 is crucial for interpreting the functional consequences of its antagonism by this compound. Upon binding of its ligand CXCL12, CXCR4 activates several downstream signaling cascades.
References
Comparative Efficacy of IT1t Dihydrochloride in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IT1t dihydrochloride's performance against other CXCR4 antagonists in various cancer cell lines. The information is supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation of this compound for further investigation.
This compound is a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in cancer progression, metastasis, and therapy resistance. This guide synthesizes available data on its efficacy and compares it with other well-known CXCR4 inhibitors.
Performance Comparison of CXCR4 Antagonists
This compound's primary mechanism of action is the inhibition of the interaction between CXCR4 and its ligand, CXCL12. This blockade disrupts downstream signaling pathways crucial for cancer cell migration, invasion, and survival. The following table summarizes the available quantitative data for this compound and compares it with other CXCR4 antagonists. It is important to note that much of the research on IT1t has focused on its anti-metastatic properties rather than direct cytotoxicity.
| Compound | Target/Assay | Cell Line / System | IC50 | Reference |
| This compound | CXCL12/CXCR4 Interaction | - | 2.1 nM | [1] |
| Calcium Flux Inhibition | - | 23.1 nM | [1] | |
| SDF1α-induced Gαi activation | HEK293 (recombinant human CXCR4 D171A) | 0.223 µM | ||
| Cell Viability / Metabolic Activity | MDA-MB-231-B (Triple-Negative Breast Cancer) | No significant effect up to 20 µM | [2] | |
| AMD3100 (Plerixafor) | Cell Viability | SW480 (Colorectal Cancer) | Dose-dependent reduction in viability | [3][4] |
| Cell Migration | SW480 (Colorectal Cancer) | Dose-dependent inhibition (47.27% at 100 ng/mL) | [3] | |
| Chemotaxis Inhibition | Jurkat (T-cell leukemia) | 51 ± 17 nmol/L | ||
| BKT140 (BL-8040) | Cell Migration | Jurkat (T-cell leukemia) | 4.0 nmol/L | |
| Binding Affinity | - | ~1 nmol/L | ||
| Anti-proliferative | H460 (Non-small cell lung cancer) | Dose-dependent cytotoxicity | ||
| Anti-proliferative | A549 (Non-small cell lung cancer) | Less sensitive than H460 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the evaluation of this compound and other CXCR4 antagonists.
Cell Viability and Proliferation Assay (WST-1 Assay)
This protocol is adapted from a study investigating the effect of IT1t on the metabolic activity of MDA-MB-231-B triple-negative breast cancer cells[2].
-
Cell Seeding: Seed 30,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 5, 10, and 20 µM) or a vehicle control (e.g., DMSO) for 24 hours.
-
WST-1 Reagent Addition: Add WST-1 tetrazolium salt reagent to the cell medium according to the manufacturer's instructions.
-
Incubation: Incubate the plate for a specified time (e.g., 1-4 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically around 450 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration Assay (Boyden Chamber Assay)
This is a general protocol for assessing the effect of CXCR4 antagonists on cancer cell migration towards a chemoattractant like CXCL12.
-
Cell Preparation: Culture cancer cells to sub-confluency. On the day of the assay, harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Incubate the cell suspension with various concentrations of the CXCR4 antagonist (e.g., this compound, AMD3100) or a vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add a chemoattractant, such as CXCL12 (100 ng/mL), to the lower chamber of the Boyden chamber assembly. Place the porous membrane insert into the well.
-
Cell Seeding: Seed the pre-incubated cells into the upper chamber of the insert.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 4-24 hours, depending on the cell type).
-
Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several microscopic fields and calculate the average. Express the results as a percentage of migration relative to the control.
Signaling Pathways and Mechanism of Action
This compound acts as a competitive antagonist at the CXCR4 receptor, preventing its activation by the natural ligand CXCL12. This disruption blocks the initiation of several downstream signaling cascades that are critical for cancer cell function.
CXCR4 Downstream Signaling Pathway
The following diagram illustrates the major signaling pathways activated by the CXCL12/CXCR4 axis and the point of inhibition by antagonists like this compound.
Caption: CXCR4 signaling and inhibition by this compound.
Experimental Workflow for Efficacy Testing
The following diagram outlines a typical workflow for assessing the efficacy of a CXCR4 antagonist like this compound in cancer cell lines.
Caption: Workflow for testing CXCR4 antagonist efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule IT1t impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: IT1t Dihydrochloride Versus Monoclonal Antibodies for CXCR4 Inhibition
An in-depth guide for researchers and drug developers on the mechanistic and functional differences between the small molecule antagonist IT1t dihydrochloride and therapeutic monoclonal antibodies targeting the CXCR4 receptor.
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in oncology, immunology, and infectious diseases. Its role in tumor progression, metastasis, and HIV-1 entry has spurred the development of various inhibitory molecules.[1][2][3] This guide provides a detailed comparison of two major classes of CXCR4 inhibitors: the small molecule antagonist this compound and therapeutic monoclonal antibodies (mAbs). We will explore their distinct mechanisms of action, present comparative quantitative data, and provide standardized experimental protocols for their evaluation.
Mechanism of Action: A Tale of Two Modalities
Both this compound and anti-CXCR4 mAbs function as antagonists, preventing the binding of the natural ligand, CXCL12 (also known as SDF-1), to the CXCR4 receptor. This blockade inhibits the activation of downstream signaling pathways that control cell migration, proliferation, and survival.[3][4][5] However, their specific interactions with the receptor and subsequent biological effects differ significantly.
This compound: A small, drug-like isothiourea derivative, IT1t binds within the transmembrane domain of the CXCR4 receptor, acting as a potent competitive inhibitor of CXCL12.[6][7] A unique and defining feature of IT1t's mechanism is its ability to selectively disrupt the dimeric and oligomeric structures of CXCR4 on the cell surface.[8][9] This destabilization of receptor complexes represents an additional layer of inhibition not observed with other small molecule antagonists like AMD3100 (Plerixafor).[8][9] By promoting a monomeric state, IT1t may more effectively abrogate the complex signaling scaffolds that CXCR4 oligomers can form.
Monoclonal Antibodies (mAbs): In contrast, anti-CXCR4 mAbs are large glycoprotein therapeutics that bind to extracellular domains of the receptor.[10] This binding sterically hinders the interaction with CXCL12. Beyond simple blockade, therapeutic mAbs, particularly those of the IgG1 subclass, can engage the host's immune system through their Fc domain. This can trigger potent anti-tumor responses via:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Immune cells, such as Natural Killer (NK) cells, recognize the Fc portion of the mAb bound to a tumor cell and release cytotoxic granules, leading to cell lysis.
-
Complement-Dependent Cytotoxicity (CDC): The mAb-antigen complex can activate the complement cascade, resulting in the formation of a membrane attack complex and subsequent tumor cell death.[11]
This dual mechanism of action—receptor blockade and immune effector function—is a key differentiator for monoclonal antibodies.[11]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative parameters for this compound and representative anti-CXCR4 monoclonal antibodies based on available preclinical data.
Table 1: Binding Affinity and Potency
| Compound/Antibody | Type | Target | Assay | Affinity/Potency (IC50/Ki/Kd) | Reference |
| This compound | Small Molecule | Human CXCR4 | CXCL12/CXCR4 Interaction | IC50: 2.1 nM | [6] |
| Human CXCR4 | [³⁵S]GTPγS Binding | Ki: 5.2 nM | [8] | ||
| Human CXCR4 | β-galactosidase activity | IC50: 0.198 nM | [12] | ||
| Human CXCR4 | Ca²⁺ Flux | IC50: 23.1 nM | [6] | ||
| Ulocuplumab (BMS-936564) | Human IgG4 mAb | Human CXCR4 | N/A | Phase I/II Trials Ongoing | [11][13] |
| hz515H7 | Humanized IgG1 mAb | Human CXCR4 | N/A | Induces ADCC and CDC | [11] |
| Cx₄Mab-1 | Rat IgG2a mAb | Mouse CXCR4 | Flow Cytometry | Kd: 2.3 x 10⁻⁹ M | [14][15][16] |
| Panel of anti-CXCR4 mAbs | Mouse mAbs | Human CXCR4 | Flow Cytometry | EC50: 0.17 - 0.45 µg/ml | [17] |
Note: Direct comparison of potency values should be made with caution due to variations in assay systems and conditions.
Table 2: General Characteristics and Functional Effects
| Feature | This compound | Anti-CXCR4 Monoclonal Antibodies |
| Molecular Weight | Low | High (~150 kDa) |
| Mechanism | Competitive antagonism, disrupts receptor oligomerization | Steric hindrance, ADCC, CDC |
| Cell Permeability | Potentially cell-permeable | Generally not cell-permeable |
| Route of Administration | Potentially oral | Intravenous infusion |
| Half-life | Short | Long (days to weeks) |
| Immune Engagement | No | Yes (via Fc domain) |
| Clinical Development | Preclinical/Investigational | Multiple candidates in clinical trials (e.g., Ulocuplumab, PF-06747143)[3][13] |
Visualizing the Comparison
Diagrams generated using Graphviz DOT language provide a clear visual representation of the underlying biology and experimental logic.
References
- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CXCR4 and CD47 Receptors: An Overview of New and Old Molecules for a Biological Personalized Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting CXCR4 in AML and ALL [frontiersin.org]
- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule IT1t impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are the therapeutic candidates targeting CXCR4? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. Cx4Mab-1: A Novel Anti-Mouse CXCR4 Monoclonal Antibody for Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-CXCR4 Monoclonal Antibodies Recognizing Overlapping Epitopes Differ Significantly in Their Ability To Inhibit Entry of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Oral Bioavailability of IT1t Dihydrochloride: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of IT1t dihydrochloride, a potent CXCR4 antagonist, with other relevant alternatives, focusing on the critical aspect of oral bioavailability. While direct quantitative oral pharmacokinetic data for this compound is not currently available in published literature, this document serves to summarize existing knowledge, present data on comparator compounds, and provide detailed experimental protocols to facilitate future research in this area.
Executive Summary
This compound is a small molecule inhibitor of the CXCR4 receptor, a key player in cancer progression, HIV-1 infection, and inflammatory diseases.[1] The class of isothiourea derivatives to which IT1t belongs has been noted for excellent bioavailability and in vivo activity, suggesting its potential as an orally administered therapeutic.[2] However, a lack of specific pharmacokinetic studies confirming the oral bioavailability of this compound necessitates a comparative approach to guide researchers. This guide will delve into the known signaling pathways of CXCR4, compare this compound with other CXCR4 antagonists for which oral bioavailability data exists, and provide a standardized protocol for determining these crucial parameters.
Comparative Analysis of CXCR4 Antagonists
To provide a framework for evaluating the potential of this compound, this section compares its characteristics with two other well-studied CXCR4 antagonists: Mavorixafor (formerly AMD070) and Plerixafor (AMD3100). Mavorixafor is noted for its oral bioavailability, while Plerixafor is administered via injection and is not orally bioavailable.[3]
| Compound | Administration Route | Cmax | Tmax | AUC (0-24h) | Half-life (t1/2) |
| This compound | Oral (presumed) | Data not available | Data not available | Data not available | Data not available |
| Mavorixafor (400 mg, once daily) | Oral | 3304 ng/mL (± 58.6%) | 2.8 hours (median) | 13970 ng·h/mL (± 58.4%) | ~82 hours |
| Plerixafor (240 µg/kg) | Subcutaneous Injection | Peak at ~0.5 hours | ~0.5 hours | Data not available | 3-5 hours |
Pharmacokinetic data for Mavorixafor is from a study in adults with WHIM syndrome. Plerixafor data is from studies in healthy volunteers and patients with non-Hodgkin lymphoma and multiple myeloma. It is important to note that direct comparison of these values should be done with caution due to different study populations and dosing regimens.
CXCR4 Signaling Pathway
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that, upon binding its ligand CXCL12, activates several downstream signaling cascades. These pathways are integral to cell proliferation, survival, and migration. Understanding this pathway is crucial for contextualizing the mechanism of action of antagonists like this compound.
Caption: CXCR4 signaling pathway and point of inhibition by IT1t.
Experimental Protocol: Determination of Oral Bioavailability in a Rodent Model
To facilitate the investigation of this compound's oral bioavailability, the following is a standardized experimental protocol based on established pharmacokinetic methodologies.
Objective: To determine the absolute oral bioavailability and key pharmacokinetic parameters of this compound in a rat model.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO if required for solubility)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Cannulated catheters (for serial blood sampling)
-
Analytical method for quantification of IT1t in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization and Preparation:
-
House rats in a controlled environment for at least one week prior to the study.
-
Surgically implant jugular vein catheters for stress-free serial blood sampling. Allow for a recovery period of at least 48 hours.
-
Fast animals overnight (with free access to water) before dosing.
-
-
Dosing:
-
Intravenous (IV) Group (n=3-5 rats): Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein. The exact dose should be based on any available toxicity and efficacy data.
-
Oral (PO) Group (n=3-5 rats): Administer a single oral gavage dose of this compound (e.g., 5-10 mg/kg). The oral dose is typically higher than the IV dose to account for incomplete absorption.
-
-
Blood Sampling:
-
Collect blood samples (~0.2 mL) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points.
-
Suggested time points for IV group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Suggested time points for PO group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of this compound versus time for both IV and PO groups.
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis software:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC (0-inf): Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Terminal half-life.
-
CL: Clearance (from IV data).
-
Vd: Volume of distribution (from IV data).
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
-
References
- 1. Results of a phase 2 trial of an oral CXCR4 antagonist, mavorixafor, for treatment of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Multiple-dose escalation study of the safety, pharmacokinetics, and biologic activity of oral AMD070, a selective CXCR4 receptor inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of IT1t Dihydrochloride's Efficacy Against Diverse HIV Strains
For Immediate Release
This guide provides a detailed comparative analysis of the anti-HIV activity of IT1t dihydrochloride, a potent CXCR4 antagonist. The data presented herein evaluates its efficacy against different strains of the Human Immunodeficiency Virus (HIV), offering valuable insights for researchers, scientists, and drug development professionals in the field of antiretroviral therapy.
Executive Summary
This compound demonstrates highly potent and specific inhibitory activity against T-tropic (X4) HIV-1 strains by targeting the CXCR4 coreceptor, a critical component for the entry of these viral variants into host cells. Experimental data confirms a half-maximal inhibitory concentration (IC50) in the low nanomolar range for X4-tropic HIV-1. In contrast, due to its specific mechanism of action, this compound is ineffective against macrophage-tropic (R5) strains that utilize the CCR5 coreceptor for viral entry. This guide presents the available quantitative data, details the experimental methodologies used for its evaluation, and provides a visual representation of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Antiviral Activity
The following table summarizes the in vitro anti-HIV-1 activity of this compound against representative X4 and R5-tropic HIV-1 strains. For comparative context, the activity of AMD3100, another well-characterized CXCR4 antagonist, is also included.
| Compound | HIV-1 Strain Tropism | Representative Strain | Mean IC50 (nM) | Cytotoxicity (CC50 in MT-4 cells) | Selectivity Index (SI = CC50/IC50) |
| This compound | X4-tropic | HIV-1IIIB | 7 | >10,000 nM | >1428 |
| This compound | R5-tropic | HIV-1BaL | >10,000 | >10,000 nM | Not Applicable |
| AMD3100 | X4-tropic | HIV-1IIIB | 1-10 | >25,000 nM | >2500-25000 |
| AMD3100 | R5-tropic | HIV-1BaL | >25,000 | >25,000 nM | Not Applicable |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of viral replication. CC50 is the concentration that causes 50% cytotoxicity in host cells. The Selectivity Index is a measure of the compound's therapeutic window.
Experimental Protocols
The anti-HIV activity of this compound was determined using a well-established in vitro cell-based assay.
TZM-bl Reporter Gene Assay for HIV-1 Entry Inhibition
This assay is a standard method for quantifying the infectivity of HIV-1 and evaluating the efficacy of entry inhibitors.
1. Cell Line and Virus Strains:
-
Cell Line: TZM-bl cells, a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.
-
Virus Strains:
-
X4-tropic: HIV-1IIIB
-
R5-tropic: HIV-1BaL
-
2. Assay Procedure:
-
TZM-bl cells are seeded in 96-well plates and cultured overnight.
-
Serial dilutions of this compound are prepared in culture medium.
-
A standardized amount of HIV-1 virus stock is pre-incubated with the different concentrations of the compound for 1 hour at 37°C.
-
The virus-compound mixtures are then added to the TZM-bl cells.
-
The plates are incubated for 48 hours at 37°C to allow for viral entry and replication.
-
Following incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The amount of light produced is directly proportional to the level of viral replication.
3. Data Analysis:
-
The percentage of viral inhibition is calculated by comparing the luciferase readings in wells treated with the compound to the readings in untreated (virus only) control wells.
-
The IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
4. Cytotoxicity Assay:
-
The cytotoxicity of this compound is assessed in parallel using uninfected MT-4 cells.
-
Cells are incubated with the same concentrations of the compound as in the antiviral assay.
-
Cell viability is determined using a colorimetric assay (e.g., MTT assay).
-
The CC50 value is calculated from the dose-response curve of cell viability.
Mandatory Visualization
Signaling Pathway of HIV-1 Entry and Inhibition by this compound
Caption: HIV-1 entry pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Determining Anti-HIV Activity
Caption: Workflow of the TZM-bl reporter gene assay for anti-HIV-1 drug screening.
Assessing the Specificity of IT1t Dihydrochloride for CXCR4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IT1t dihydrochloride, a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4), with other known CXCR4 inhibitors. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for their studies of CXCR4-mediated signaling in various physiological and pathological contexts, including cancer metastasis, HIV entry, and inflammatory responses.
Performance Comparison of CXCR4 Antagonists
The efficacy of various CXCR4 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). These values represent the concentration of the antagonist required to inhibit 50% of the biological response or binding of the natural ligand, CXCL12. The following tables summarize the reported IC50 and Ki values for this compound and a selection of other small molecule and peptide-based CXCR4 antagonists.
| Small Molecule Antagonists | Assay Type | Cell Line | IC50 (nM) | Ki (nM) | Reference |
| This compound | CXCL12/CXCR4 Interaction | 2.1 | [1] | ||
| Calcium Mobilization | 1.1 | [2] | |||
| Inhibition of X4-tropic HIV-1IIIB attachment | 7 | [2] | |||
| [35S]GTPγS binding | Flp-In T-REx 293 | 5.2 ± 0.1 | [3] | ||
| AMD3100 (Plerixafor) | SDF-1/CXCL12 Ligand Binding | CCRF-CEM | 651 ± 37 | [4] | |
| SDF-1 mediated GTP-binding | CCRF-CEM | 27 ± 2.2 | [4] | ||
| SDF-1 mediated Calcium Flux | CCRF-CEM | 572 ± 190 | [4] | ||
| SDF-1 stimulated Chemotaxis | CCRF-CEM | 51 ± 17 | [4] | ||
| AMD11070 | 12G5 Binding Inhibition | 15.6 ± 7.6 | [5] | ||
| LY2510924 | 12G5 Binding Inhibition | 135.4 ± 63.9 | [5] |
| Peptide-Based Antagonists | Assay Type | Cell Line | IC50 (nM) | Reference |
| CVX15 | 12G5 Binding Inhibition | 7.8 ± 2.2 | [5] | |
| vMIP-II | 12G5 Binding Inhibition | 10 | [5] | |
| HC4319 (D-peptide) | 12G5 Binding Inhibition | 46.0 ± 12.6 | [5] | |
| DV1 dimer (D-peptide) | 12G5 Binding Inhibition | 60.5 ± 12.8 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and comparison across different studies.
Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a labeled ligand for binding to the CXCR4 receptor.
Protocol:
-
Cell Preparation: Use a cell line endogenously or recombinantly expressing CXCR4 (e.g., Jurkat cells or transfected HEK293 cells).
-
Ligand Preparation: A fluorescently-labeled or radiolabeled CXCL12 ligand is used.
-
Competition: Incubate the cells with increasing concentrations of the unlabeled test compound (e.g., this compound) for a predetermined time at room temperature or 37°C.
-
Labeled Ligand Addition: Add a fixed concentration of the labeled CXCL12 to the cell suspension and incubate to allow binding to reach equilibrium.
-
Detection:
-
Flow Cytometry (for fluorescently labeled ligand): Analyze the fluorescence intensity of the cell-bound labeled ligand. A decrease in fluorescence indicates displacement by the test compound.
-
Scintillation Counting (for radiolabeled ligand): Separate the cells from the unbound radioligand and measure the radioactivity associated with the cells.
-
-
Data Analysis: Plot the percentage of inhibition of labeled ligand binding against the concentration of the test compound to determine the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium influx induced by CXCL12 binding to CXCR4.
Protocol:
-
Cell Loading: Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating them in a buffer containing the dye.
-
Antagonist Incubation: Pre-incubate the dye-loaded cells with varying concentrations of the CXCR4 antagonist.
-
CXCL12 Stimulation: Add a fixed concentration of CXCL12 to stimulate the cells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the CXCL12-induced fluorescence signal. Plot the percentage of inhibition against the antagonist concentration to calculate the IC50 value.
Chemotaxis Assay
This assay assesses the ability of a CXCR4 antagonist to inhibit the directional migration of cells towards a CXCL12 gradient.
Protocol:
-
Chamber Setup: Use a transwell migration chamber with a porous membrane separating the upper and lower compartments.
-
Cell Seeding: Place a suspension of CXCR4-expressing cells (e.g., Jurkat or primary T-cells) in the upper chamber.
-
Chemoattractant and Antagonist Addition: Add CXCL12 to the lower chamber to create a chemotactic gradient. The test antagonist is added to the upper chamber with the cells, or to both chambers.
-
Incubation: Incubate the chamber for a sufficient time to allow cell migration (typically 2-4 hours).
-
Quantification of Migration: Count the number of cells that have migrated through the membrane to the lower chamber. This can be done by microscopy after staining the cells or by using a cell counter.
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each antagonist concentration and determine the IC50 value.
Visualizing Molecular Interactions and Experimental Processes
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: CXCR4 Signaling Pathway and Point of Inhibition by IT1t.
Caption: Experimental Workflow for the Competitive Binding Assay.
Caption: Experimental Workflow for the Calcium Mobilization Assay.
Caption: Experimental Workflow for the Chemotaxis Assay.
Conclusion
The presented data robustly demonstrates that this compound is a highly potent and specific antagonist of the CXCR4 receptor. Its low nanomolar IC50 values in various functional assays, including CXCL12 binding, calcium mobilization, and HIV entry inhibition, position it as a superior alternative to many other commercially available CXCR4 inhibitors. The detailed experimental protocols and workflow diagrams provided in this guide are intended to support the rigorous and reproducible investigation of CXCR4 signaling and the evaluation of novel CXCR4-targeting therapeutics. For researchers seeking a well-characterized and highly effective tool to probe CXCR4 function, this compound represents an excellent choice.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. CXCL12/CXCR4 signal transduction in diseases and its molecular approaches in targeted-therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Essential Role of the Cytoplasmic Tail of CXCR4 in G-Protein Signaling and Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling IT1t Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of IT1t Dihydrochloride.
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound, a potent CXCR4 antagonist used in laboratory research. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
I. Personal Protective Equipment (PPE)
Given that this compound is a potent bioactive compound, a comprehensive approach to personal protection is mandatory. The following PPE is required to prevent exposure through inhalation, skin contact, or eye contact.
Recommended PPE Levels:
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being undertaken. For handling this compound powder and preparing solutions, a minimum of Level C protection is recommended.
-
Level C Protection: This level is appropriate when the concentration and type of airborne substance are known, and the criteria for using an air-purifying respirator are met.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved air-purifying respirator (APR) with cartridges effective for organic vapors and particulates (P100 filter). | Protects against inhalation of the powdered compound. |
| Hand Protection | Two pairs of chemotherapy-grade, powder-free nitrile gloves that meet the ASTM D6978 standard. | Provides protection against skin contact. Double-gloving is recommended when handling the pure compound or concentrated solutions. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of solutions or contact with airborne powder. |
| Body Protection | A disposable, back-closing, impermeable gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills and contamination of personal footwear. |
II. Operational Plan for Safe Handling
A systematic workflow is critical to ensure safety at every stage of handling this compound, from receiving the compound to its final use in experiments.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Unpacking: Wear appropriate PPE, including gloves, and unpack the compound in a designated area, preferably within a chemical fume hood.
-
Storage: Store this compound at +4°C in a clearly labeled, sealed container.
-
Weighing: Always weigh the powdered compound within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Solution Preparation: Prepare stock solutions by dissolving the compound in a suitable solvent as recommended by the supplier. For in vivo studies, a common vehicle is 10% DMSO in corn oil.
-
Experimentation: Conduct all experimental procedures involving this compound in a well-ventilated area, following all laboratory-specific safety protocols.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Waste Collection: Collect all contaminated materials, including unused solutions, pipette tips, and PPE, in a designated hazardous waste container.
III. Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal plan for this compound waste.
Disposal Guidelines:
-
Waste Segregation: Segregate waste into three streams: contaminated solid waste (e.g., gloves, gowns, pipette tips), unused solutions and contaminated liquids, and contaminated sharps.
-
Containerization:
-
Solid waste should be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid waste should be collected in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Sharps must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical contents ("this compound").
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic, pending pickup by a licensed hazardous waste disposal contractor.
-
Disposal: Arrange for the disposal of all this compound waste through a certified hazardous waste management company, in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
IV. Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 479.57 g/mol | |
| Purity | ≥98% (HPLC) | |
| IC₅₀ (Calcium Mobilization) | 1.1 nM | |
| IC₅₀ (HIV-1IIIB Attachment) | 7 nM | |
| Storage Temperature | +4°C |
V. Experimental Protocol: In Vitro Cell-Based Assay
This protocol provides a general methodology for a cell-based assay to evaluate the antagonist activity of this compound on the CXCR4 receptor.
Materials:
-
This compound
-
CXCR4-expressing cell line (e.g., Jurkat cells)
-
Cell culture medium
-
Appropriate solvent for this compound (e.g., DMSO)
-
CXCL12 (SDF-1α), the natural ligand for CXCR4
-
Calcium indicator dye
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells according to standard protocols. On the day of the assay, harvest the cells and resuspend them in the assay buffer.
-
Compound Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a serial dilution of the compound to test a range of concentrations.
-
Cell Treatment: Incubate the cells with the various concentrations of this compound for a specified period at room temperature or 37°C.
-
Ligand Stimulation: Add CXCL12 to the cell suspension to stimulate the CXCR4 receptor.
-
Signal Detection: Measure the resulting intracellular calcium mobilization using a microplate reader.
-
Data Analysis: Plot the response against the concentration of this compound to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the maximal response to CXCL12.
Disclaimer: The information provided is for guidance only and is based on currently available data. A thorough risk assessment should be conducted before handling this compound, and all institutional safety protocols must be followed. For batch-specific data, refer to the Certificate of Analysis provided by the supplier. This product is intended for laboratory research use only.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
